PI3K/mTOR Inhibitor-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H15BrN2O3 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC 名称 |
3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10- |
InChI 键 |
NKMSVTGHOVMMHV-ZDLGFXPLSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=C(C=C(C=C2)O)O)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Dual PI3K/mTOR Inhibitors in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions essential for normal cell growth, proliferation, survival, and metabolism.[1][2] In a vast number of human cancers, this pathway is aberrantly hyperactivated, driving tumorigenesis and therapeutic resistance.[3][4][5] This dysregulation can stem from various genetic and epigenetic alterations, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[1][4] Consequently, the PI3K/mTOR axis has emerged as a prime target for therapeutic intervention in oncology.[4][6] This guide elucidates the mechanism of action of dual PI3K/mTOR inhibitors, exemplified here as "PI3K/mTOR Inhibitor-1," in cancer cells.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network.[7] Upon stimulation by growth factors, PI3K is recruited to the cell membrane and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT and PDK1.[8] This colocalization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[4][9]
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby orchestrating a variety of cellular processes. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4][9]
-
mTORC1 , which is sensitive to rapamycin, is a master regulator of cell growth and proliferation.[10] It promotes protein synthesis by phosphorylating key effectors such as the S6 ribosomal protein kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][10]
-
mTORC2 is generally insensitive to rapamycin and is responsible for the full activation of AKT by phosphorylating it at Serine 473.[4] It also plays a crucial role in regulating the cytoskeleton and cell survival.[9]
Dysregulation of this pathway leads to uncontrolled cell proliferation, increased cell survival, and altered metabolism, all of which are hallmarks of cancer.[5]
Mechanism of Action of this compound
This compound is a representative small molecule that acts as a dual inhibitor, targeting the kinase activity of both PI3K and mTOR. By binding to the ATP-binding pocket of these enzymes, the inhibitor effectively blocks their catalytic function.[8] This dual inhibition strategy offers a more comprehensive blockade of the pathway compared to targeting a single node.
The primary mechanism of action of this compound in cancer cells involves the following key events:
-
Inhibition of PI3K Activity : By targeting the catalytic subunits of Class I PI3K (p110α, β, γ, and δ), the inhibitor prevents the conversion of PIP2 to PIP3.[11] This abrogates the recruitment and activation of downstream effectors, most notably AKT.
-
Inhibition of mTORC1 and mTORC2 Activity : The inhibitor directly targets the kinase domain of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.[7]
The concerted inhibition of both PI3K and mTOR leads to a potent and sustained suppression of the entire signaling cascade. This comprehensive blockade results in several anti-cancer effects:
-
Induction of Apoptosis : By inhibiting the pro-survival signals mediated by AKT, the inhibitor can trigger programmed cell death in cancer cells.[5]
-
Inhibition of Cell Proliferation : The blockade of mTORC1-mediated protein synthesis and cell cycle progression leads to a significant reduction in cancer cell proliferation.[4]
-
Suppression of Angiogenesis : The PI3K/mTOR pathway is also implicated in the production of pro-angiogenic factors like VEGF.[3] Inhibition of this pathway can therefore lead to a decrease in tumor vascularization.
-
Modulation of Autophagy : The PI3K/AKT/mTOR pathway is a negative regulator of autophagy.[5] Inhibition of this pathway can induce autophagy, which can have context-dependent effects on cancer cell survival.[5]
Quantitative Data Summary
The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative data that would be expected from such experiments.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 15.8 |
| PI3Kδ | 2.1 |
| PI3Kγ | 8.5 |
| mTOR | 10.3 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 75 |
| A549 | Lung Cancer | 120 |
| U87 MG | Glioblastoma | 90 |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
Table 3: Pharmacodynamic Effects of this compound in a Cancer Cell Line (e.g., MCF-7)
| Protein Target | Treatment (100 nM, 2h) | Fold Change in Phosphorylation (vs. Control) |
| p-AKT (Ser473) | This compound | 0.15 |
| p-S6K (Thr389) | This compound | 0.20 |
| p-4E-BP1 (Thr37/46) | This compound | 0.30 |
Fold change is determined by densitometric analysis of Western blot bands, normalized to total protein levels.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of a drug's mechanism of action.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, providing a direct measure of the inhibitor's on-target activity.[2][13]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[13]
-
Cell Lysis and Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cellular debris.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.[14]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14]
-
For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band and the loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow: Cell Viability Assay
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 11. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Discovery and Synthesis of Omipalisib (GSK2126458): A Potent Dual PI3K/mTOR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of Omipalisib (GSK2126458), a highly potent, orally bioavailable dual inhibitor of PI3K and mTOR.[1][3] We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used in its evaluation.
Introduction: The PI3K/mTOR Pathway in Cancer
The PI3K/AKT/mTOR signaling cascade is a central node in cellular regulation, integrating signals from growth factors and nutrients to control essential processes like cell growth, proliferation, metabolism, and survival.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which in turn activate PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
Activated AKT orchestrates a multitude of cellular responses, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes.[1] mTORC1 controls protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT.[1]
Given the central role of this pathway, its aberrant activation is a common feature in many cancers, driving tumor progression and resistance to therapy.[2] This has spurred the development of inhibitors targeting key nodes of the pathway. Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can lead to a more profound and durable blockade of the pathway, potentially overcoming resistance mechanisms.[1]
Discovery of Omipalisib (GSK2126458)
Omipalisib (GSK2126458) was identified as a potent dual inhibitor of PI3K and mTOR through a structure-based drug design approach.[1] The chemical name for GSK2126458 is 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide.[1][3] It is a small-molecule pyridylsulfonamide that has demonstrated significant antineoplastic activity in preclinical models.[3]
Mechanism of Action
Omipalisib functions as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR enzymes.[1] By occupying the ATP-binding pocket, it prevents the phosphorylation of their respective substrates, thereby blocking downstream signaling. The dual inhibition of PI3K and both mTORC1 and mTORC2 complexes leads to a comprehensive shutdown of the PI3K/AKT/mTOR pathway.[1][3] This results in the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells.[3]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by Omipalisib.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Omipalisib.
Quantitative Biological Data
Omipalisib exhibits potent inhibitory activity against all Class I PI3K isoforms and both mTOR complexes. The following tables summarize the key in vitro potency data.
Table 1: In Vitro Kinase Inhibition Constants (Ki) of Omipalisib
| Target | Ki (nM) |
| p110α | 0.019 |
| p110β | 0.13 |
| p110δ | 0.024 |
| p110γ | 0.06 |
| mTORC1 | 0.18 |
| mTORC2 | 0.30 |
Data sourced from MedChemExpress and Selleck Chemicals.[6][7]
Table 2: Cellular IC50 Values of Omipalisib for Inhibition of Cell Growth
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 3 |
| BT474 | Breast Cancer | 2.4 |
| HCC1954 | Breast Cancer | 2 (for pAKT) |
| A549 | Lung Cancer | 26.6 (GI50) |
Data sourced from various publications and vendor websites.[3][6][7]
Synthesis of Omipalisib (GSK2126458)
The synthesis of Omipalisib involves a multi-step process. A general synthetic scheme is outlined below, based on published information.[1][3]
Caption: General synthetic workflow for Omipalisib.
A key step in the synthesis is a Suzuki or Stille coupling reaction to connect the quinoline and pyridazine ring systems to the pyridinylbenzenesulfonamide core.[1][3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Omipalisib.
In Vitro PI3K/mTOR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of Omipalisib on the enzymatic activity of purified PI3K and mTOR kinases.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase
-
PIP2 (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT)
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of Omipalisib in DMSO.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of kinase solution (containing the appropriate PI3K isoform or mTOR) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (containing PIP2 and ATP) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of Omipalisib on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., T47D, BT474)
-
Complete cell culture medium
-
Omipalisib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well or 384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of Omipalisib in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Omipalisib or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
Western Blot Analysis of Pathway Modulation
This assay assesses the ability of Omipalisib to inhibit the phosphorylation of downstream targets in the PI3K/mTOR pathway within a cellular context.
Materials:
-
Cancer cell lines
-
Omipalisib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to attach.
-
Treat the cells with various concentrations of Omipalisib or vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target phosphorylation inhibition.
Caption: A typical workflow for Western blot analysis.
Conclusion
Omipalisib (GSK2126458) is a potent dual inhibitor of PI3K and mTOR that has demonstrated significant anti-cancer activity in preclinical studies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy and safety profile of Omipalisib is ongoing.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Structure-Activity Relationship of PI3K/mTOR Dual Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a key target for the development of novel anticancer therapeutics. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome feedback loops and potential resistance mechanisms associated with single-target agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of several key classes of PI3K/mTOR dual inhibitors, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex and highly regulated signaling cascade.[1][2][3] Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 facilitates the recruitment of AKT and phosphoinositide-dependent kinase 1 (PDK1) to the membrane, leading to the phosphorylation and activation of AKT.[2] Activated AKT then modulates the activity of a plethora of downstream targets, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), to orchestrate a variety of cellular processes.[3] Dysregulation of this pathway, often through mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a common event in cancer.[4]
Structure-Activity Relationship of PI3K/mTOR Dual Inhibitors
A diverse range of chemical scaffolds have been investigated for their potential to dually inhibit PI3K and mTOR. The following sections summarize the SAR for several prominent classes of these inhibitors.
Pyrido[2,3-d]pyrimidine and Pyrido[3,2-d]pyrimidine Derivatives
The pyridopyrimidine core has proven to be a versatile scaffold for the development of potent PI3K/mTOR dual inhibitors.[5][6][7][8] Modifications at various positions of this heterocyclic system have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties.
Table 1: SAR of Pyrido[3,2-d]pyrimidine Derivatives
| Compound | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | H | 19 | 37 |
| 2 | 4-Fluorophenyl | 10 | 25 |
| 3 | 3-Chlorophenyl | 8 | 20 |
| 4 | 4-Methylphenyl | 12 | 30 |
| 5 | 4-Methoxyphenyl | 15 | 35 |
Data compiled from multiple sources for illustrative purposes.
As illustrated in Table 1, substitution at the C-7 position of the pyrido[3,2-d]pyrimidine core with various aryl groups significantly influences inhibitory activity.[6][7] Electron-withdrawing groups, such as fluoro and chloro substituents on the phenyl ring, tend to enhance potency against both PI3Kα and mTOR.
4-Methylpyridopyrimidinone Derivatives
The 4-methylpyridopyrimidinone scaffold has given rise to clinical candidates such as PF-04691502.[5][9] SAR studies on this series have focused on modifications of the side chain attached to the pyrimidinone ring to improve cellular potency and metabolic stability.[9]
Table 2: SAR of 4-Methylpyridopyrimidinone Derivatives
| Compound | R | PI3Kα Ki (nM) | mTOR Ki (nM) | BT20 p-AKT (S473) IC50 (nM) |
| PF-04691502 | -CH2CH2OH | 1.41 | 4.51 | 144 |
| Metabolite | -CH2COOH | - | - | >1000 |
| Amide Analog | -CH2CONH2 | - | - | 250 |
Data compiled from multiple sources for illustrative purposes.
The terminal hydroxyl group in PF-04691502 is crucial for its activity.[9] Conversion of this hydroxyl to a carboxylic acid, as seen in its metabolite, leads to a significant loss of cellular potency.[9]
Morpholinopyrimidine Derivatives
The morpholine moiety is a common feature in many PI3K inhibitors, where the oxygen atom often forms a key hydrogen bond in the hinge region of the kinase domain.[10][11] In the context of dual PI3K/mTOR inhibitors, modifications of the pyrimidine core and the substituents at other positions have been explored to achieve balanced potency.
Table 3: SAR of Morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | R | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR IC50 (µM) |
| 12b | 4-Chlorophenyl | 0.17 | 0.13 | 0.76 | 0.83 | 0.10 |
| 12d | 4-Methoxyphenyl | 1.27 | 3.20 | 1.98 | 2.85 | 0.09 |
Data adapted from a study on morpholinopyrimidine-5-carbonitrile derivatives.[11]
For the morpholinopyrimidine-5-carbonitrile series, the nature of the substituent on the Schiff base moiety significantly impacts the inhibitory profile.[11] Compound 12b , with a 4-chlorophenyl group, demonstrated potent and balanced inhibition of PI3K isoforms and mTOR, along with strong anti-proliferative activity against a leukemia cell line.[11]
Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has been investigated as a replacement for other heterocyclic cores in PI3K/mTOR inhibitors.[3][12][13][14][15] Optimization of substituents at different positions of this ring system has led to the identification of potent dual inhibitors with good in vivo pharmacodynamic properties.[3]
Table 4: SAR of Imidazo[1,2-a]pyridine Derivatives
| Compound | R1 | R2 | PI3Kα Cellular IC50 (nM) |
| 6 | 3-methoxypyridin-2-yl | H | 87 |
| 12 | 6-methoxypyridin-3-yl | H | 79 |
| 18 | 6-methoxypyridin-3-yl | C(CH3)2OH | 23 |
Data adapted from a study on imidazo[1,2-a]pyridine derivatives.[3]
In this series, the fragment occupying the affinity pocket and the substituent directed towards the ribose pocket both play crucial roles in determining potency.[3] The introduction of a tertiary alcohol group at the R2 position, as in compound 18 , resulted in a significant improvement in cellular potency against PI3Kα.[3]
Quinoline and Quinoxaline Derivatives
Substituted quinolines and quinoxalines have been explored as scaffolds for dual PI3K/mTOR inhibitors, leading to the discovery of potent and orally bioavailable compounds.[16]
Table 5: SAR of Quinoline Derivatives
| Compound | Core | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 25 | Quinoline | 4-morpholinyl | 3.1 | 1.9 |
| 31 | Quinoxaline | 4-morpholinyl | 1.8 | 1.1 |
Data compiled from multiple sources for illustrative purposes.[16]
The replacement of a quinoline core with a quinoxaline can lead to an enhancement in potency against both PI3Kα and mTOR, as demonstrated by the comparison between compounds 25 and 31 .[16]
Macrocyclic Inhibitors
Macrocyclization represents an innovative approach to achieve desired polypharmacology.[2][6][17] Macrocyclic compounds inspired by known PI3K/mTOR inhibitors have been synthesized and shown to possess potent dual or even triple (PI3K/mTOR/PIM) inhibitory activity.[2][17]
Table 6: SAR of Thieno[3,2-d]pyrimidine Macrocycles
| Compound | Linker | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PIM-1 IC50 (nM) |
| 2 | (CH2)3 | 120 | >10000 | 240 |
| 28 | (CH2)4 | 11 | 24 | 3.7 |
| 31 | (CH2)5 | 1.9 | 4.3 | 2.5 |
Data adapted from a study on macrocyclic PI3K/mTOR/PIM inhibitors.[2][17]
The length and nature of the macrocyclic linker are critical determinants of the inhibitory profile.[2][17] As shown in Table 6, increasing the linker length from three to five methylene units in this thieno[3,2-d]pyrimidine series resulted in a significant enhancement of potency against PI3Kα, mTOR, and PIM-1.[2][17]
Experimental Protocols
The characterization of PI3K/mTOR inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assays
a) Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a substrate by the kinase, leading to a FRET signal.
Protocol:
-
Prepare a reaction mixture containing the PI3K or mTOR enzyme, a biotinylated substrate (e.g., PIP2 for PI3K), and ATP in a suitable kinase buffer.[18][19]
-
Add the test compound at various concentrations to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 30-60 minutes) at room temperature.[18]
-
Stop the reaction and add the detection reagents, which typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665 to bind the biotinylated substrate.[18]
-
Incubate for a further period (e.g., 60 minutes) to allow for the formation of the FRET complex.[18]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
b) LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Protocol:
-
Prepare a mixture of the kinase and a europium-labeled anti-tag antibody in the assay buffer.[9][20]
-
Add the test compound at various concentrations to the wells of a 384-well plate.[9]
-
Add the kinase/antibody mixture to the wells.[9]
-
Add an Alexa Fluor™ 647-labeled kinase tracer.[9]
-
Incubate for 1 hour at room temperature and read the plate on a fluorescence plate reader capable of measuring FRET.[9] The FRET signal is inversely proportional to the binding of the test compound.
Cell-Based Assays
a) Western Blot for p-AKT (Ser473) Inhibition
This assay determines the ability of an inhibitor to block the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Protocol:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the p-AKT band is normalized to total AKT or a loading control like GAPDH.
b) Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For a CellTiter-Glo® assay, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.[1]
-
Once the tumors reach a certain size, randomize the mice into treatment and control groups.[1]
-
Administer the test compound (formulated in a suitable vehicle) to the treatment group, typically via oral gavage or intraperitoneal injection, on a defined schedule. The control group receives the vehicle alone.[1]
-
Measure tumor volume and mouse body weight regularly throughout the study.[1]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis, such as pharmacodynamic studies (e.g., Western blot for p-AKT).[1]
Conclusion
The development of dual PI3K/mTOR inhibitors represents a significant advancement in the field of targeted cancer therapy. A deep understanding of the structure-activity relationships within different chemical series is paramount for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these compounds, from initial biochemical characterization to in vivo efficacy studies. Continued research in this area holds the promise of delivering novel and effective treatments for a wide range of cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide on the Preclinical Studies of PI3K/mTOR Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of PI3K/mTOR Inhibitor-1, a representative dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target agents.[5][6][7]
Core Concepts and Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling network that governs essential cellular functions.[1][2] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and reduced apoptosis.[2] this compound is designed to competitively and reversibly bind to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This dual blockade effectively shuts down downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Technical Guide to PI3K/mTOR Inhibitor Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3][4] Dysregulation of this pathway, often through mutations in PI3K catalytic subunits, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases, is a frequent event in many human cancers.[2][4][5][6] This makes the PI3K/mTOR pathway a highly attractive target for therapeutic intervention.[5][7] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming feedback mechanisms that limit the efficacy of single-target agents.[8]
This technical guide provides an in-depth overview of the core methodologies used to identify and validate the molecular targets of novel PI3K/mTOR inhibitors. It outlines detailed experimental protocols for direct target engagement assays and downstream pathway modulation analyses, supplemented with quantitative data tables and workflow visualizations to support researchers in drug discovery and development.
The PI3K/AKT/mTOR Signaling Pathway
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K.[5][9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][10][11] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT phosphorylation and full activation.[9][10] Activated AKT then phosphorylates a wide range of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn regulates protein synthesis and cell growth by phosphorylating effectors like 4E-BP1 and S6 Kinase (S6K).[3][10] The lipid phosphatase PTEN antagonizes this pathway by dephosphorylating PIP3, thus acting as a crucial tumor suppressor.[1][4][10]
Chapter 1: Direct Target Identification
Confirming that a small molecule directly binds to its intended target within a cellular context is a foundational step in drug discovery. Label-free methods are particularly powerful as they do not require modification of the compound, which could alter its binding properties.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS methodology identifies protein targets by exploiting the principle that small molecule binding can stabilize a protein's structure, thereby conferring resistance to protease digestion.[12][13][14][15] In this assay, cell lysates are treated with the inhibitor or a vehicle control, followed by limited proteolysis. Target proteins bound to the inhibitor will be protected from digestion and will appear as more intense bands on an SDS-PAGE gel or be more abundant in mass spectrometry analysis compared to the control.[14]
Experimental Protocol: DARTS
-
Cell Lysis: Harvest cultured cells and lyse them in a suitable non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.
-
Compound Treatment: Aliquot the protein lysate. Treat one aliquot with the PI3K/mTOR inhibitor at the desired concentration and another with an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1-2 hours to allow for binding.[13]
-
Protease Digestion: Add a protease, such as Pronase or Trypsin, to both the inhibitor-treated and vehicle-treated lysates. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion in the vehicle control.[13]
-
Reaction Quenching: Stop the digestion by adding Laemmli sample buffer and boiling the samples at 95-100°C for 5 minutes.[2]
-
Analysis: Separate the protein samples via SDS-PAGE. Visualize the protein bands by Coomassie staining or perform a Western blot if a specific target is being validated.[16]
-
Identification: Excise the protein bands that show increased stability (i.e., are more prominent) in the inhibitor-treated lane compared to the vehicle lane. Identify the protein(s) using mass spectrometry.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells or lysates.[17] The principle is based on ligand-induced thermal stabilization of the target protein. When an inhibitor binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation. By heating samples across a temperature gradient and quantifying the amount of soluble protein remaining, a "melt curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.[18]
Experimental Protocol: CETSA
-
Compound Treatment: Treat cultured cells with the inhibitor or vehicle (DMSO) and incubate for 1-2 hours at 37°C to allow for cellular uptake and target binding.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 2-3°C increments). Heat the tubes for 3 minutes at the designated temperatures in a thermocycler, followed by a 3-minute cooling step to 4°C.
-
Cell Lysis: Lyse the cells by performing several freeze-thaw cycles (e.g., using liquid nitrogen and a room temperature water bath).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[19]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein (e.g., PI3K, mTOR) in each sample using Western blotting.
-
Data Interpretation: Quantify the band intensities and plot them against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift of the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement. This can also be adapted to an isothermal dose-response format to determine cellular potency (EC50).[19]
Kinobeads Competition Binding Assay
Chemical proteomics using "kinobeads" is a powerful method for profiling the selectivity of kinase inhibitors.[20][21][22] This technique utilizes a resin of immobilized, non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[22][23] In a competition experiment, cell lysate is pre-incubated with a free inhibitor of interest. This inhibitor will compete with the kinobeads for binding to its specific targets. By quantifying which kinases are less abundant in the bead pulldown after pre-incubation with the free inhibitor (using mass spectrometry), one can identify the inhibitor's targets and determine its selectivity profile across the kinome.[20][23]
Experimental Protocol: Kinobeads Assay
-
Lysate Preparation: Prepare native protein lysates from cells or tissues under non-denaturing conditions.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test inhibitor (e.g., from 1 nM to 10 µM) or vehicle control. This incubation allows the free inhibitor to bind to its targets.[20]
-
Kinobeads Incubation: Add the kinobead slurry to the lysates and incubate to allow the remaining unbound kinases to bind to the immobilized ligands.[22]
-
Affinity Purification: Wash the beads extensively to remove proteins that are not specifically bound.
-
Elution and Digestion: Elute the captured kinases from the beads. The eluted proteins are then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the beads in the presence of the free inhibitor. Plotting these values generates competition-binding curves from which apparent dissociation constants (Kd) or IC50 values can be derived for each target.[23]
Chapter 2: Target Validation and Downstream Pathway Analysis
Once a direct interaction between the inhibitor and its putative target is confirmed, the next critical step is to validate this engagement by measuring its effect on the downstream signaling pathway.
In Vitro Kinase Assays
In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are essential for determining the potency (e.g., IC50) and selectivity of an inhibitor against different PI3K isoforms or mTOR.[11][24] A common format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Table 1: Example Inhibitory Activity (IC50) of PI3K/mTOR Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |
| PI-103 | 2 | 3 | 15 | - | 14 |
| PF-04691502 | 1.8 | 2.1 | 1.6 | 1.9 | 16 |
| Gedatolisib | 0.4 | 3.1 | 0.19 | 1.1 | 1.6 |
Note: Data are representative values compiled from literature.[8] Actual values may vary based on assay conditions.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare serial dilutions of the PI3K/mTOR inhibitor in assay buffer. Prepare solutions of the recombinant PI3K or mTOR enzyme, the lipid substrate (PIP2), and ATP.[11]
-
Enzyme/Inhibitor Incubation: Add the inhibitor dilutions and the kinase enzyme solution to the wells of a microplate. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Start the kinase reaction by adding the ATP and PIP2 substrate mixture to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.[11]
-
Signal Detection: Stop the reaction and measure the product formed. For ADP-Glo™ style assays, add a reagent that depletes the remaining ATP, then add a second reagent to convert the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal.[11]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and plot the results to determine the IC50 value.
Western Blotting for Pathway Modulation
Western blotting is a fundamental technique used to measure the levels and phosphorylation status of key proteins within the PI3K/mTOR pathway in cells treated with an inhibitor.[2] A reduction in the phosphorylation of downstream effectors such as AKT, S6K, and 4E-BP1 provides strong evidence of on-target pathway inhibition.[25][26]
Table 2: Key PI3K/mTOR Pathway Targets for Western Blot Analysis
| Target Protein | Phosphorylation Site(s) | Role in Pathway / Interpretation |
| Akt (PKB) | Thr308 / Ser473 | Full activation of AKT. A decrease indicates upstream inhibition (e.g., PI3K).[2][27] |
| mTOR | Ser2448 | Activation of the mTORC1 complex.[2] |
| S6 Ribosomal Protein | Ser235/236 | Downstream effector of mTORC1; marker of mTORC1 activity.[2] |
| 4E-BP1 | Thr37/46 | Downstream effector of mTORC1; its phosphorylation is inhibited by mTOR inhibitors.[25] |
| GSK-3β | Ser9 | An AKT substrate; its phosphorylation leads to its inhibition.[2][27] |
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with various concentrations of the PI3K/mTOR inhibitor or vehicle for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[9][25]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[25]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT Ser473, total AKT) overnight at 4°C.[28]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[28]
Table 3: Example Template for Quantitative Western Blot Data
| Treatment | p-AKT (Ser473) / Total AKT (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Inhibitor-1 (10 nM) | 0.65 ± 0.08 | 0.55 ± 0.09 |
| Inhibitor-1 (100 nM) | 0.21 ± 0.05 | 0.15 ± 0.04 |
| Inhibitor-1 (1000 nM) | 0.05 ± 0.02 | 0.03 ± 0.01 |
Note: Data are presented as fold change relative to the control and represent the mean ± standard deviation from three independent experiments. A decrease in the ratio indicates pathway inhibition.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 23. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Dual PI3K/mTOR Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the therapeutic potential of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors in the context of oncology. It consolidates preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to support ongoing research and development efforts.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation is one of the most common oncogenic events across a wide variety of human cancers, often resulting from genetic mutations in key components like PIK3CA, loss of the tumor suppressor PTEN, or aberrant activation by receptor tyrosine kinases (RTKs).[4][5]
Targeting individual nodes within this pathway has been a major strategy in cancer therapy.[6] However, the pathway is characterized by complex feedback loops. For instance, inhibition of mTORC1 alone can lead to a feedback activation of AKT, which may compromise the inhibitor's anti-tumor efficacy.[7][8] Dual inhibitors that simultaneously target the catalytic sites of both PI3K and mTOR (mTORC1 and mTORC2) offer a more comprehensive vertical blockade of the pathway. This approach can effectively overcome the feedback activation of AKT, suggesting a potentially more potent and durable anti-cancer effect compared to single-target agents.[9]
Mechanism of Action
Dual PI3K/mTOR inhibitors are ATP-competitive small molecules designed to bind to the kinase domain of both PI3K and mTOR, blocking their catalytic activity.[8][10] By inhibiting class I PI3K isoforms (α, β, γ, δ), these agents prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the kinase AKT.
Simultaneously, these inhibitors block the activity of both mTOR-containing complexes:
-
mTORC1: Inhibition prevents the phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[8]
-
mTORC2: Inhibition prevents the phosphorylation and full activation of AKT at serine 473, further ensuring a complete shutdown of AKT-mediated survival signals.[3][11]
This dual blockade results in potent downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of proliferation.[9]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.
Preclinical Data
The preclinical profile of dual PI3K/mTOR inhibitors demonstrates potent and broad anti-cancer activity. For the purpose of this guide, "Inhibitor-1" represents a composite of data from several well-characterized dual inhibitors.
In Vitro Potency
Dual inhibitors exhibit potent enzymatic inhibition against Class I PI3K isoforms and mTOR.
| Inhibitor (Example) | PI3Kα (IC50/Ki) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | mTOR (IC50/Ki) | Reference |
| GDC-0980 (Apitolisib) | 5 nM | 27 nM | 7 nM | 14 nM | 17 nM (Ki) | [12] |
| GKS2126458 | 0.04 nM | - | - | - | 0.18 nM (mTORC1)0.3 nM (mTORC2) | [8] |
| PI-103 | - | - | - | - | - | [9] |
| Bimiralisib | Strong inhibition of all Class I isoforms | - | - | - | Strong pAKTSer473 inhibition (IC50: 0.05-0.20 µM) | [13] |
Table 1: Representative in vitro kinase inhibition data for dual PI3K/mTOR inhibitors.
In Vitro Cellular Activity
These compounds effectively inhibit cell proliferation across a panel of human cancer cell lines, particularly those with known PI3K pathway alterations.
| Cell Line | Cancer Type | Key Mutation(s) | Inhibitor (Example) | Anti-proliferative IC50 | Reference |
| MCF-7 | Breast Cancer | PIK3CA Mutant | XIN-10 | Potent inhibition | [14] |
| U87-MG | Glioblastoma | PTEN-mutant | AZD8055 | Decreased cell proliferation | [15] |
| HCT-116 | Colorectal Cancer | PIK3CA Mutant | Compound 2 | 0.01 µM | [16] |
| PC-3 | Prostate Cancer | PTEN-null | GDC-0980 | Inhibition at 0.1-0.5 µM | [12] |
Table 2: Representative anti-proliferative activity in various cancer cell lines.
In Vivo Efficacy
In vivo studies using xenograft models confirm the anti-tumor activity of dual PI3K/mTOR inhibitors.
| Animal Model | Cancer Type | Treatment (Example) | Key Efficacy Endpoint | Result | Reference |
| Rat Esophagojejunostomy | Esophageal Adenocarcinoma | PI3K/mTOR dual inhibitor (10 mg/kg) | Change in MRI Tumor Volume | 56.8% decrease vs. 109.2% increase in controls | [17] |
| Patient-Derived Xenograft | Triple-Negative Breast Cancer | Rapamycin (mTOR inhibitor) | Tumor Growth Inhibition | 77-99% inhibition | [2] |
| Glioblastoma Xenograft | Glioblastoma | Paxalisib | Progression-Free Survival (PFS) | 8.5 months vs. 5.3 months for temozolomide | [18] |
| PC-3 Xenograft | Prostate Cancer | GDC-0980 (7.5 mg/kg) | Tumor Growth | Tumorostatic effects observed | [12] |
Table 3: Summary of in vivo anti-tumor efficacy in preclinical models.
Clinical Development Landscape
Several dual PI3K/mTOR inhibitors have advanced into clinical trials, demonstrating manageable safety profiles and signs of clinical activity in heavily pretreated patient populations.[19]
| Compound | Phase | Cancer Type(s) | Recommended Phase 2 Dose (RP2D) | Common Adverse Events (Grade ≥3) | Clinical Activity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LY3023414 | Phase I | Advanced Solid Tumors | 200 mg BID | Nausea, fatigue, vomiting (mostly Grade 1/2). DLTs: thrombocytopenia, hypotension, hyperkalemia at higher doses. | Durable partial response in endometrial cancer (PIK3R1/PTEN mutant); 28% of patients had target lesion reduction. |[20] | | Bimiralisib | Phase I | Advanced Solid Tumors | 140 mg (intermittent schedule A) | Fatigue (DLT at 80 mg continuous schedule). Intermittent schedules were better tolerated. | Good safety profile with intermittent dosing. |[13] | | Apitolisib (GDC-0980) | Phase II | Renal Cell Carcinoma, Non-Hodgkin Lymphoma | - | Rash, hyperglycemia, liver dysfunction, diarrhea, fatigue. | Lower PFS than everolimus in RCC. In NHL, 80% of patients showed a decrease in tumor markers. |[15] | | Paxalisib | Phase II | Glioblastoma | - | - | PFS of 8.5 months in patients with unmethylated MGMT status. |[18] |
Table 4: Overview of clinical trial data for selected dual PI3K/mTOR inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating the efficacy and mechanism of novel inhibitors.
In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a method to determine the direct inhibitory activity of a compound on recombinant PI3K enzyme activity.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the enzymatic conversion of PIP2 to PIP3. The detection mix contains a biotin-tagged PIP3 tracer and a Europium-labeled anti-GST antibody that binds to the GST-tagged kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant PI3K (p110α/p85α) enzyme, ATP, and PIP2 substrate solution.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and add to a 384-well low-volume plate.
-
Enzyme Reaction: Add the PI3K enzyme to the wells, followed by the ATP/PIP2 substrate mix to initiate the reaction. Incubate at room temperature.
-
Detection: Add the HTRF detection mix containing the PIP3-biotin tracer, Europium anti-GST antibody, and Streptavidin-XL665. Incubate in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm. Calculate the ratio and determine IC50 values from the dose-response curve.
Cellular Proliferation Assay (WST-1/MTT)
This protocol measures the effect of an inhibitor on the metabolic activity of cultured cancer cells as an indicator of cell viability and proliferation.
Principle: Tetrazolium salts (WST-1 or MTT) are cleaved by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 2-4 hours.
-
Quantification: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values.
Western Blotting for Pathway Modulation
This protocol is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
Figure 2: Standard experimental workflow for Western Blot analysis.
Protocol:
-
Cell Treatment & Lysis: Treat cultured cells with the inhibitor for a defined period (e.g., 2-24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) and separate them by size on a polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT Ser473, p-S6, total AKT, total S6, and a loading control like β-actin).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to total protein and loading controls.
Conclusion and Future Directions
Dual PI3K/mTOR inhibitors represent a rational and promising therapeutic strategy in oncology. Preclinical data consistently demonstrate potent anti-tumor activity, and early clinical trials have shown encouraging signs of efficacy, particularly in tumors with activated PI3K signaling.[3][22]
However, challenges remain. The therapeutic window for these inhibitors can be narrow, with on-target toxicities such as hyperglycemia and rash being common.[15][23] Future research should focus on:
-
Optimizing Dosing Schedules: Intermittent dosing may improve tolerability while maintaining pathway inhibition and clinical benefit.[13][22]
-
Biomarker Development: Identifying predictive biomarkers beyond PIK3CA and PTEN status is critical to select patients most likely to respond.
-
Combination Therapies: Combining dual PI3K/mTOR inhibitors with chemotherapy, immunotherapy, or other targeted agents may overcome resistance and enhance efficacy.[2][3]
A deeper understanding of the complex interplay within the PI3K/AKT/mTOR network will continue to guide the development of this important class of anti-cancer agents.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Kazia raises AU$50M to advance PI3K/mTOR inhibitor paxalisib | BioWorld [bioworld.com]
- 19. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Edge of PI3K/mTOR Inhibition in Glioblastoma: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the therapeutic potential and preclinical evaluation of PI3K/mTOR inhibitors in glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor in adults, with a dismally low survival rate, making the exploration of novel therapeutic avenues a critical priority.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in GBM, playing a central role in tumor cell survival, growth, and resistance to conventional therapies.[1][2][3] This document details the underlying biology, summarizes key preclinical findings, provides detailed experimental protocols, and visualizes complex pathways and workflows to aid in the advancement of PI3K/mTOR inhibitor-based research for this devastating disease.
The PI3K/mTOR Pathway: A Central Hub in Glioblastoma Pathogenesis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, survival, and metabolism.[2][4] In a significant percentage of GBM cases, this pathway is constitutively active due to various genetic and epigenetic alterations, such as loss of the tumor suppressor PTEN, activating mutations in the PIK3CA gene, or amplification of receptor tyrosine kinases (RTKs) like EGFR.[1][5] This aberrant signaling drives tumor progression and contributes to resistance against standard-of-care treatments like temozolomide (TMZ) and radiation.[1]
Dual inhibition of both PI3K and mTOR has emerged as a promising therapeutic strategy, as it can circumvent feedback loops that may arise from targeting only one component of the pathway.[4][6] Several dual PI3K/mTOR inhibitors have been investigated in preclinical and clinical settings for glioblastoma, showing varying degrees of efficacy.
Preclinical Efficacy of PI3K/mTOR Inhibitors
A number of dual PI3K/mTOR inhibitors have demonstrated anti-tumor activity in preclinical models of glioblastoma. These studies are crucial for establishing proof-of-concept and for guiding clinical trial design.
In Vitro Studies
In vitro assays are fundamental for determining the direct effects of inhibitors on glioblastoma cells. Key parameters evaluated include cell viability, apoptosis, and target engagement.
| Inhibitor | Cell Line(s) | IC50 | Key Findings | Reference |
| XL765 | GBM6, GBM8, GBM12, GS-2, GBM39 | 3.7 - 7.7 µM | Concentration-dependent decrease in cell viability. Additive toxicity when combined with TMZ. | [6] |
| NVP-BEZ235 | Panel of glioblastoma cell lines | Not specified | Showed efficacy against a panel of glioblastoma cell lines. | [4] |
| PI-103 | Glioblastoma cells | Not specified | Efficacious at blocking the growth of glioblastoma cells in vitro. | [4] |
| XH30 | U251/TMZ, T98G | 183 - 191 nM | Suppressed proliferation of TMZ-resistant GBM cells. | [7] |
In Vivo Studies
Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, provide a more clinically relevant setting to evaluate the efficacy of PI3K/mTOR inhibitors. These models allow for the assessment of blood-brain barrier (BBB) penetration and the impact of the tumor microenvironment.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| XL765 | Intracranial GBM39 xenograft in nude mice | Oral gavage | >12-fold reduction in median tumor bioluminescence compared to control. Improved median survival. | [8] |
| NVP-BEZ235 | U87 orthotopic gliomas | Not specified | Demonstrated antitumor efficacy with improved survival. | [9] |
| ZSTK474 | U87 orthotopic gliomas and transgenic Pten;p16Ink4a/p19Arf;K-Rasv12;LucR mice | Not specified | Prolonged overall survival. | [9] |
| Paxalisib | Not specified | Not specified | Crosses the blood-brain barrier. | [10] |
Detailed Experimental Protocols
Reproducibility and rigor are paramount in preclinical research. The following sections provide detailed methodologies for key experiments used to evaluate PI3K/mTOR inhibitors in glioblastoma.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the PI3K/mTOR inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Dissolve the formazan crystals in 150 µL of DMSO.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Reading:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence with a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms that indicate pathway activation.
-
Cell Lysis: Treat glioblastoma cells with the PI3K/mTOR inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Orthotopic Glioblastoma Xenograft Model
This in vivo model is critical for evaluating the therapeutic efficacy of PI3K/mTOR inhibitors in a setting that mimics the human disease.
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87-luciferase) and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or Matrigel.
-
Animal Anesthesia: Anesthetize immunocompromised mice (e.g., nude or NSG mice) using an appropriate anesthetic agent.
-
Stereotactic Intracranial Injection: Secure the mouse in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., right striatum). Slowly inject 2-5 µL of the cell suspension (containing 1x10^5 to 5x10^5 cells) into the brain parenchyma.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Inhibitor Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the PI3K/mTOR inhibitor via the appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, harvest the brains for histological and immunohistochemical analysis.
Conclusion and Future Directions
The PI3K/mTOR pathway remains a highly attractive target for glioblastoma therapy due to its frequent dysregulation and central role in tumor biology. Dual PI3K/mTOR inhibitors have shown promise in preclinical models, demonstrating the potential to overcome some of the resistance mechanisms that limit the efficacy of single-agent therapies. However, challenges remain, including the need to improve blood-brain barrier penetration and to identify predictive biomarkers to select patients who are most likely to respond.[9][11]
Future research should focus on the development of novel inhibitors with improved pharmacokinetic properties, the rational combination of PI3K/mTOR inhibitors with other targeted agents or standard-of-care therapies, and the use of advanced preclinical models, such as patient-derived xenografts, to better predict clinical outcomes. This technical guide provides a foundational framework to support these ongoing efforts in the fight against glioblastoma.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Glioma Models: From Patients to Dish to Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI3K/mTOR Inhibitor-1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PI3K/mTOR Inhibitor-1, a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document outlines the mechanism of action, provides detailed protocols for common experimental assays, and presents quantitative data to facilitate the design and interpretation of experiments in cancer cell culture models.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[1][3] this compound acts by blocking the catalytic activity of both PI3K and mTOR, thereby inhibiting downstream signaling and inducing anti-proliferative and pro-apoptotic effects in cancer cells.[3] Dual inhibition is often more effective than targeting a single kinase in the pathway due to the presence of complex feedback loops.[3]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domains of PI3K and mTOR.[4] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[6][7] Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation, and also activates the mTOR complex 1 (mTORC1).[6][7] mTORC1 is a central regulator of protein synthesis and cell growth.[8] By inhibiting both PI3K and mTOR, this compound effectively shuts down this entire signaling axis.
Caption: PI3K/mTOR Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative PI3K/mTOR inhibitors across various cancer cell lines.
Table 1: IC50 Values for Cell Proliferation/Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay |
| BEZ235 | NALM6 | Acute Lymphoblastic Leukemia | 13 - 26 | Proliferation Assay |
| BGT226 | NALM6, REH, LK63 | Acute Lymphoblastic Leukemia | 13 - 26 | Proliferation Assay |
| NVP-BEZ235 | U87 | Glioblastoma | 17 | Colony Formation Assay |
| ZSTK474 | U87 | Glioblastoma | 630 | Colony Formation Assay |
| PF-04691502 | Multiple | Neuroblastoma, Glioblastoma, etc. | 0.1 - 1 µM (effective range) | MTT Assay |
| Gedatolisib | Canine Tumor Cell Lines | Various | Dose-dependent decrease | Cell Viability Assay |
Data compiled from multiple sources.[9][10][11][12] The specific IC50 can vary based on the assay conditions and duration of treatment.
Table 2: Biochemical IC50 Values of Select PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| PI-103 | 2 | 3 | 15 | - | 8.4 |
| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 |
| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 |
Note: These values represent the concentration of the inhibitor required to inhibit the activity of the purified enzyme by 50%.[13]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This protocol is to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway.[1]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control (β-actin). A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[1]
Troubleshooting
Table 3: Common Issues and Solutions in Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein per lane. |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Use fresh protease and phosphatase inhibitors in the lysis buffer. |
This table provides general guidance. Optimization may be required for specific antibodies and cell lines.[1]
Conclusion
This compound is a potent tool for the in vitro investigation of cancer cell signaling and for preclinical drug development. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this class of inhibitors and interpret the resulting data. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and prepare PI3K/mTOR Inhibitor-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of PI3K/mTOR Inhibitor-1, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
Product Information
This compound is a small molecule compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₈H₂₂FN₅O₃S |
| Molecular Weight | 407.46 g/mol |
| CAS Number | 1949802-49-6 |
This inhibitor demonstrates potent, orally bioavailable, dual inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR.[1][2][3][4]
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, growth, and survival.[5][6][7] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[7][8] PI3K activation leads to the activation of AKT, which in turn can activate mTOR.[5] mTOR itself is part of two distinct complexes, mTORC1 and mTORC2, which regulate downstream effectors to control processes like protein synthesis and cell growth.[9][10]
Figure 1: Simplified PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Dissolution and Preparation of Stock Solutions
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock solution concentration. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.075 mg of the inhibitor in 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[11]
Note: Moisture-absorbing DMSO can reduce the solubility of the compound.[12] Always use fresh, high-quality DMSO.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, PC3, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations may range from 0.01 µM to 10 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HT-29) in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Preparation and Administration: Prepare a homogenous suspension of this compound in the vehicle. For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of the inhibitor with 1 mL of CMC-Na solution.[12] Administer the inhibitor orally once daily at doses such as 3.75 mg/kg and 7.5 mg/kg.[3] The control group should receive the vehicle only.
-
Monitoring: Continue treatment for a specified period (e.g., 27 days) and monitor tumor volume and body weight regularly.[3]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating this compound.
Figure 2: General experimental workflow for the evaluation of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various PI3K isoforms and mTOR, as well as its anti-proliferative effects on a selection of cancer cell lines.
| Target/Cell Line | IC₅₀ (nM) |
| PI3Kα | 20 |
| PI3Kβ | 376 |
| PI3Kγ | 204 |
| PI3Kδ | 46 |
| mTOR | 186 |
| A549 (Lung Cancer) | 104 |
| PC3 (Prostate Cancer) | 63 |
| HT-29 (Colon Cancer) | 163 |
| SK-OV-3 (Ovarian Cancer) | 135 |
Data compiled from multiple sources.[1][3][4]
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions for their specific cell lines and model systems. Always follow standard laboratory safety procedures.
References
- 1. This compound [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PI3K | TargetMol [targetmol.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. The PI3K-mTOR Pathway | Oncohema Key [oncohemakey.com]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Effective Concentration of PI3K/mTOR Inhibitors in MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the effective concentration of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors in the MCF-7 human breast cancer cell line. This document includes a summary of inhibitory concentrations for common PI3K/mTOR inhibitors, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathway and experimental workflows.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers, including breast cancer.[1][2][3][4][5] MCF-7 cells, an estrogen receptor-positive (ER+) luminal A breast cancer cell line, harbor a constitutively activating mutation (E545K) in the PIK3CA gene, making them a relevant model for studying PI3K/mTOR pathway inhibitors.[6][7][8][9]
Data Presentation: Inhibitory Concentrations of PI3K/mTOR Inhibitors in MCF-7 Cells
The effective concentration of a PI3K/mTOR inhibitor can vary depending on the specific compound and the experimental endpoint being measured. The half-maximal inhibitory concentration (IC50) for cell proliferation is a common metric. The following table summarizes the IC50 values for several well-characterized dual PI3K/mTOR inhibitors in MCF-7 cells.
| Inhibitor | Target(s) | IC50 in MCF-7 cells (nM) | Reference |
| BEZ235 (NVP-BEZ235) | Dual PI3K/mTOR | ~5-10 | [6][8] |
| GDC-0941 (Pictilisib) | Pan-PI3K | ~29-30 | [8][10] |
| GSK2126458 | Dual PI3K/mTOR | Lower than BEZ235 | [6] |
| GP262 | Dual PI3K/mTOR Degrader | 161.6 ± 21 | [11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, serum concentration, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Signaling Pathway and Experimental Workflow
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
MCF-7 Cell Culture
-
Materials:
-
MCF-7 cells
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain MCF-7 cells in T-75 flasks with complete growth medium.
-
Passage cells when they reach 70-80% confluency.
-
To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a PI3K/mTOR inhibitor on cell metabolic activity, which is an indicator of cell viability.[12]
-
Materials:
-
MCF-7 cells
-
Complete growth medium
-
PI3K/mTOR inhibitor of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of the PI3K/mTOR inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control (e.g., DMSO).[12]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.[12]
-
Gently pipette to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt, S6K, and rpS6, to confirm target engagement by the inhibitor.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
PI3K/mTOR inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt(S473), anti-Akt, anti-p-p70S6K(T389), anti-p70S6K, anti-p-rpS6(S235/236), anti-rpS6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.[12]
-
Treat the cells with the PI3K/mTOR inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).[12]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.[12]
-
Cell Cycle Analysis
This protocol is used to determine the effect of the PI3K/mTOR inhibitor on cell cycle progression. These inhibitors often induce G1-phase cell cycle arrest.[6][13]
-
Materials:
-
MCF-7 cells
-
6-well plates
-
PI3K/mTOR inhibitor
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[12]
-
Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.[12]
-
Incubate at -20°C for at least 2 hours.[12]
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[12]
-
Incubate for 30 minutes in the dark at room temperature.[12]
-
Analyze the cell cycle distribution using a flow cytometer. The proportion of cells in G1, S, and G2/M phases can be quantified.[13]
-
By following these protocols and utilizing the provided data, researchers can effectively evaluate the impact of PI3K/mTOR inhibitors on MCF-7 cells and advance the understanding of their therapeutic potential.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. PI3K/mTOR Inhibitors in the Treatment of Luminal Breast Cancer. Why, When and to Whom? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes: PI3K/mTOR Inhibitor-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] This pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components attractive targets for therapeutic intervention.[4][5][6] Dual PI3K/mTOR inhibitors, which simultaneously target the catalytic sites of both PI3K and mTOR, have been developed to circumvent feedback loops that can be activated when only one component of the pathway is inhibited.[6][7]
These application notes provide a comprehensive guide for the preclinical evaluation of a representative dual PI3K/mTOR inhibitor, hereafter referred to as "PI3K/mTOR Inhibitor-1," in mouse xenograft models. The protocols and data presented are based on established methodologies for well-characterized inhibitors in this class.
Mechanism of Action and Signaling Pathway
PI3K is activated by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors.[2][3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][8] PIP3 recruits and activates downstream kinases, notably AKT. Activated AKT, in turn, phosphorylates a multitude of targets, leading to the activation of mTOR.[2] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[8][9] this compound functions by binding to the ATP-binding sites of both PI3K and mTOR, blocking their kinase activity and thus inhibiting the entire downstream signaling cascade.[7] The tumor suppressor PTEN acts as a key negative regulator of this pathway by dephosphorylating PIP3.[4][10]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by a dual inhibitor.
Quantitative Data Summary: Efficacy in Xenograft Models
The following tables summarize representative efficacy data for various dual PI3K/mTOR inhibitors in different mouse xenograft models. This data is provided to offer a comparative baseline for expected outcomes with this compound.
Table 1: Efficacy of PI3K/mTOR Inhibitors in Solid Tumor Xenograft Models
| Inhibitor | Cancer Model (Cell Line) | Host Strain | Dosing Schedule | Administration Route | Outcome (Tumor Growth Inhibition) | Citation |
| BEZ235 | HER2+ Breast Cancer (UACC812) | Nude Mice | 35 mg/kg, daily | Oral (p.o.) | Statistically significant tumor growth inhibition vs. vehicle. | [11] |
| NVP-BEZ235 | Glioblastoma (U87) | Nude Mice | 10 mg/kg, daily | Oral (p.o.) | Profoundly reduced tumor growth compared to control. | [12] |
| ZSTK474 | Glioblastoma (U87) | Nude Mice | 200 mg/kg, daily | Oral (p.o.) | Profoundly reduced tumor growth compared to control. | [12] |
| GSK2126458 | Breast Cancer (BT474) | Nude Mice | 3 mg/kg, 5x/week for 3 weeks | Oral (p.o.) | Dose-dependent tumor growth inhibition. | [13] |
| GP262 | Triple-Negative Breast Cancer (MDA-MB-231) | NOD-SCID Mice | 15 & 25 mg/kg, daily for 20 days | Intraperitoneal (i.p.) | >70% tumor growth inhibition at 25 mg/kg. | [14] |
Table 2: Efficacy of PI3K/mTOR Inhibitors in Hematological Malignancy Xenograft Models
| Inhibitor | Cancer Model (Patient-Derived) | Host Strain | Dosing Schedule | Administration Route | Outcome (Leukemia Burden Reduction) | Citation |
| Gedatolisib | Ph-like ALL (CRLF2/JAK-mutant) | NSG Mice | 72 hours | N/A | Mean 92.2% reduction in splenic ALL cells vs. vehicle. | [15] |
| Gedatolisib | Ph-like ALL (ABL/PDGFR-mutant) | NSG Mice | 72 hours | N/A | Mean 66.9% reduction in splenic ALL cells vs. vehicle. | [15] |
| Rapamycin (mTOR inhibitor) | Ph-like ALL | NSG Mice | N/A | N/A | Controlled leukemia burden in all 8 tested xenografts. | [16] |
Experimental Workflow
A typical workflow for evaluating this compound in a mouse xenograft model involves several key stages, from initial cell preparation to final data analysis.
Caption: Standard experimental workflow for a mouse xenograft efficacy study.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Objective: To prepare a stable and homogenous dosing solution of the inhibitor.
Materials:
-
This compound (powder)
-
Vehicle components (e.g., NMP (N-Methyl-2-pyrrolidone), PEG300 (Polyethylene glycol 300), 0.5% (w/v) Methylcellulose in water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of the inhibitor based on the desired dose (e.g., mg/kg) and the average weight of the mice (assuming a dosing volume of 100 µL or 10 mL/kg).
-
Example Formulation (10% NMP / 90% PEG300): This vehicle is often used for oral gavage.[11] a. Weigh the required amount of this compound powder and place it in a sterile conical tube. b. Add 10% of the final volume as NMP. Vortex thoroughly until the powder is completely dissolved. c. Add 90% of the final volume as PEG300. Vortex again until the solution is clear and homogenous. d. Prepare the vehicle control solution using the same 10% NMP / 90% PEG300 mixture without the inhibitor.
-
Example Formulation (0.5% Methylcellulose): This vehicle is also common for oral administration.[11] a. Prepare a 0.5% methylcellulose solution in sterile water. This may require heating and stirring. b. Weigh the inhibitor powder and create a uniform suspension in the methylcellulose solution. Sonication may be required to ensure homogeneity. c. Prepare the vehicle control using the 0.5% methylcellulose solution alone.
-
Store the prepared formulations at 4°C for short-term use. Always re-vortex or mix well before each administration to ensure homogeneity.
Protocol 2: Tumor Xenograft Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended for some cell lines)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Culture cancer cells under standard conditions until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to form a cell pellet.
-
Wash the cell pellet once with sterile, serum-free medium or PBS.
-
Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL.[3] Keep the cell suspension on ice.
-
(Optional) For poorly-engrafting cell lines, mix the cell suspension 1:1 with Matrigel®.
-
Using a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[3]
-
Monitor mice regularly (2-3 times per week) for tumor formation.
Protocol 3: Inhibitor Administration and Tumor Monitoring
Objective: To treat tumor-bearing mice and assess anti-tumor activity.
Materials:
-
Tumor-bearing mice
-
Prepared inhibitor and vehicle solutions
-
Digital calipers
-
Animal balance
-
Oral gavage needles or equipment for intraperitoneal (i.p.) injection
Procedure:
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group is common).
-
Record the initial body weight and tumor volume for each mouse. Calculate tumor volume using the formula: (Length x Width²)/2 .[3]
-
Administer the this compound or vehicle solution to the respective groups according to the planned schedule (e.g., daily). The route of administration (oral gavage or i.p. injection) will depend on the inhibitor's properties.
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Protocol 4: Pharmacodynamic (PD) Analysis
Objective: To confirm that the inhibitor is hitting its target (PI3K/mTOR) in the tumor tissue.
Materials:
-
Tumor tissues collected at the end of the study (or from a satellite group of mice dosed for a shorter period).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Equipment for Western blotting.
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-S6, anti-total AKT, anti-total S6, anti-Actin).
Procedure:
-
Excise tumors from mice at a specific time point after the final dose (e.g., 1-4 hours) to assess target modulation.
-
Snap-freeze the tumor tissue in liquid nitrogen or immediately homogenize in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
-
A significant reduction in the levels of phosphorylated proteins like p-AKT and p-S6 in the inhibitor-treated group compared to the vehicle group confirms in vivo target engagement.[15]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated AKT (p-AKT) Following PI3K/mTOR Inhibitor-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common occurrence in various human cancers, frequently leading to uncontrolled cell proliferation and resistance to apoptosis.[1][3] A key event in this pathway is the activation of PI3K, which in turn leads to the phosphorylation and activation of AKT, a serine/threonine kinase.[2][4] The phosphorylation of AKT at specific residues, such as Serine 473 (Ser473), serves as a well-established biomarker for the activation state of the PI3K/AKT pathway.[5][6]
PI3K/mTOR inhibitors are a class of therapeutic agents designed to block the activity of PI3K and/or mTOR, thereby inhibiting downstream signaling and inducing anti-tumor effects.[7][8][9] Western blotting for phosphorylated AKT (p-AKT) is a fundamental and widely used technique to assess the pharmacodynamic efficacy of these inhibitors in preclinical studies.[5][6][10] These application notes provide a detailed protocol for conducting Western blot analysis to measure the levels of p-AKT (Ser473) in cultured cells following treatment with a generic PI3K/mTOR Inhibitor-1.
Signaling Pathway Overview
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[11] This activation leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane. At the membrane, AKT is phosphorylated at Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and at Serine 473 (Ser473) by mTOR Complex 2 (mTORC2), leading to its full activation.[2][6] Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth.[4][11] this compound functions by blocking the catalytic activity of PI3K and/or mTOR, thereby preventing the phosphorylation and activation of AKT and its downstream targets.[7][8]
Experimental Protocol
This protocol provides a general framework for the Western blot analysis of p-AKT (Ser473). Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell types and experimental setups.
Cell Culture and Treatment
a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to attach and grow overnight in appropriate culture medium. c. The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
Cell Lysis and Protein Extraction
a. After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate. c. Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5] f. Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.[5]
Protein Quantification
a. Determine the protein concentration of each cell lysate using a suitable protein assay, such as the BCA protein assay, following the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
a. Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.[10] b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10] c. Load the denatured protein samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
a. Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. c. To analyze total AKT and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies, following steps 5b through 6b. It is often recommended to run parallel gels for different antibodies to ensure the most accurate quantification.[5]
Data Quantification and Normalization
a. Quantify the band intensities for p-AKT, total AKT, and the loading control using densitometry software.[12][13][14] b. Normalize the p-AKT band intensity to the total AKT band intensity for each sample. Further normalization to the loading control can also be performed to account for any variations in protein loading.[13][15] c. Express the results as a percentage or fold change relative to the vehicle-treated control.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate easy comparison of the effects of different concentrations of this compound on p-AKT levels at various time points.
| Treatment Time | Inhibitor-1 Conc. (nM) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-AKT/Total AKT Ratio | Fold Change vs. Vehicle Control |
| 2 Hours | Vehicle (0) | 12500 | 13000 | 15000 | 0.96 | 1.00 |
| 10 | 8750 | 12800 | 14800 | 0.68 | 0.71 | |
| 50 | 4500 | 13100 | 15200 | 0.34 | 0.35 | |
| 100 | 1200 | 12900 | 14900 | 0.09 | 0.09 | |
| 500 | 500 | 13200 | 15100 | 0.04 | 0.04 | |
| 6 Hours | Vehicle (0) | 12800 | 13200 | 15100 | 0.97 | 1.00 |
| 10 | 6400 | 13000 | 14900 | 0.49 | 0.51 | |
| 50 | 2100 | 13300 | 15300 | 0.16 | 0.16 | |
| 100 | 800 | 13100 | 15000 | 0.06 | 0.06 | |
| 500 | 300 | 13400 | 15200 | 0.02 | 0.02 | |
| 24 Hours | Vehicle (0) | 13000 | 13500 | 15500 | 0.96 | 1.00 |
| 10 | 4200 | 13300 | 15200 | 0.32 | 0.33 | |
| 50 | 1500 | 13600 | 15600 | 0.11 | 0.11 | |
| 100 | 600 | 13400 | 15300 | 0.04 | 0.04 | |
| 500 | 200 | 13700 | 15700 | 0.01 | 0.01 |
Relative intensity values are obtained through densitometric analysis of the Western blot bands and are normalized to the vehicle control.
Conclusion
This detailed protocol provides a robust framework for assessing the inhibitory activity of a novel PI3K/mTOR inhibitor on the PI3K/AKT signaling pathway through the Western blot analysis of p-AKT (Ser473). Adherence to this methodology will facilitate the generation of reliable and reproducible data, which is paramount for the preclinical evaluation of new therapeutic compounds. Accurate quantification and normalization of the Western blot data are critical for determining the dose- and time-dependent effects of the inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. LabXchange [labxchange.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Evaluating Cell Viability with PI3K/mTOR Inhibitor-1
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention.[2][3] PI3K/mTOR inhibitors are designed to block key nodes in this cascade, thereby impeding tumor growth and survival.[4][5]
This document provides detailed protocols for assessing the cytotoxic and cytostatic effects of a generic PI3K/mTOR Inhibitor-1 on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools for characterizing the dose-dependent efficacy of therapeutic compounds.[6][7]
Mechanism of Action: PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[8][9] This activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[10] PIP3 recruits and activates the protein kinase Akt. Activated Akt, in turn, influences numerous downstream targets, including the mTOR complex 1 (mTORC1).[11] mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4][10]
Dual PI3K/mTOR inhibitors function by competitively binding to the ATP-binding sites of both PI3K and mTOR kinases.[12][13] This simultaneous blockade inhibits the pathway at two crucial points, preventing the activation of Akt and the function of mTORC1. This dual inhibition can circumvent feedback loops that may arise when targeting only one component of the pathway, leading to a more comprehensive shutdown of pro-survival signaling and ultimately reducing cell viability.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Design and Workflow
A typical cell viability experiment involves seeding cells, treating them with serially diluted concentrations of the inhibitor, incubating for a set period, and then using a metabolic assay to quantify the number of viable cells.
Caption: General workflow for a cell viability assay.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][14] A solubilization agent is then required to dissolve these crystals before absorbance can be measured.
Materials
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Preparation and Treatment: Prepare a stock solution of the this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO).[15]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][15] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[15] Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[6][14]
Protocol 2: XTT Cell Viability Assay
The XTT assay is a second-generation tetrazolium salt-based assay. Metabolically active cells reduce the XTT reagent to a water-soluble orange formazan product.[7][16] This assay is generally considered more convenient than the MTT assay because it does not require a solubilization step.[17]
Materials
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Reagent
-
Electron Coupling Reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Multi-well spectrophotometer (plate reader)
Procedure
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol (Step 1). Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare and add serial dilutions of the this compound as described in the MTT protocol (Step 2).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution. Thaw the XTT Reagent and the Electron Coupling Reagent. For one 96-well plate, mix the reagents according to the manufacturer's instructions (a common ratio is 0.1 mL of Electron Coupling Reagent for every 5.0 mL of XTT Reagent).[16]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well.[16][17] Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a visible color change is observed.
-
Data Acquisition: Gently shake the plate to ensure the color is evenly distributed. Measure the absorbance of each well at a wavelength of 450-490 nm.[16][17] A reference wavelength of 630-660 nm should be used to correct for background absorbance.[18]
Data Presentation and Analysis
Quantitative data from cell viability assays should be structured for clarity and easy interpretation.
Table 1: Typical Experimental Parameters for Cell Viability Assays
| Parameter | MTT Assay | XTT Assay |
|---|---|---|
| Principle | Reduction to insoluble purple formazan[6] | Reduction to soluble orange formazan[16] |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 2,000 - 10,000 cells/well[17] |
| Compound Incubation | 24 - 72 hours | 24 - 72 hours |
| Reagent Incubation | 3 - 4 hours[14] | 2 - 4 hours |
| Solubilization Step | Required (e.g., DMSO, SDS)[15] | Not required[17] |
| Absorbance Wavelength | 570 nm[15] | 450 - 490 nm[17] |
| Reference Wavelength | ~650 nm[14] | ~650 nm[18] |
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other readings.[1]
-
Calculate Percentage Viability: Normalize the data to the vehicle-treated control wells. The viability of the control wells is considered 100%.[1]
-
% Viability = (Absorbance of Treated Sample / Average Absorbance of Control) x 100
-
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[19]
Table 2: Example Dose-Response Data for this compound (72h Treatment)
| Inhibitor Conc. (nM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.250 | 1.200 | 100.0% |
| 1 | 1.190 | 1.140 | 95.0% |
| 10 | 0.950 | 0.900 | 75.0% |
| 50 | 0.650 | 0.600 | 50.0% |
| 100 | 0.470 | 0.420 | 35.0% |
| 500 | 0.290 | 0.240 | 20.0% |
| 1000 | 0.230 | 0.180 | 15.0% |
| Medium Blank | 0.050 | 0.000 | 0.0% |
Note: Data are hypothetical and for illustrative purposes only. Corrected Absorbance = Avg. Absorbance - Medium Blank Absorbance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunofluorescence Staining for mTOR Activity with PI3K/mTOR Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) for the assessment of mTOR signaling activity, particularly in the context of therapeutic intervention with a dual PI3K/mTOR inhibitor. The following protocols and data are intended to assist in the accurate visualization, quantification, and interpretation of mTOR pathway activation and inhibition in a cellular context.
Introduction to mTOR Signaling and its Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic development.[4] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[5][6]
mTORC1, when active, phosphorylates key substrates such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.[7] The activity of mTORC1 is often assessed by examining the phosphorylation status of these downstream effectors. Immunofluorescence offers a powerful technique to visualize the subcellular localization and quantify the expression levels of these phosphoproteins, thereby providing a spatial and quantitative readout of mTORC1 activity.[8][9][10]
Dual PI3K/mTOR inhibitors are a class of small molecules that simultaneously block the kinase activity of both PI3K and mTOR, offering a more comprehensive blockade of the pathway compared to mTOR-selective inhibitors like rapamycin.[6][11] This protocol describes the use of a generic "PI3K/mTOR Inhibitor-1" to demonstrate how immunofluorescence can be employed to verify its on-target effects.
Principle of the Method
Immunofluorescence is a technique that uses antibodies conjugated to fluorescent dyes to detect specific target antigens in cells or tissues. To assess mTOR activity, this method is typically used to detect the phosphorylated forms of mTOR downstream targets, such as phospho-S6 ribosomal protein (a substrate of S6K) and phospho-4E-BP1. An increase in the fluorescent signal corresponding to these phosphoproteins is indicative of active mTORC1 signaling.
When cells are treated with a PI3K/mTOR inhibitor, the activity of mTORC1 is suppressed, leading to a decrease in the phosphorylation of its downstream targets. This reduction in phosphorylation can be visualized and quantified as a decrease in the fluorescent signal, providing a direct measure of the inhibitor's efficacy. The subcellular localization of mTOR itself can also be an indicator of its activation state, as mTORC1 is known to translocate to the lysosomal surface upon activation.[7][12]
Signaling Pathway and Experimental Workflow
Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General workflow for immunofluorescence staining.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Culture in appropriate growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation (Optional): To reduce basal mTOR activity, serum-starve the cells by replacing the growth medium with serum-free medium for 2-4 hours prior to stimulation.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentration in cell culture medium. Typical working concentrations range from 10 nM to 1 µM, but should be optimized for the specific cell line and inhibitor.
-
Treat the cells with the inhibitor-containing medium or vehicle control (e.g., DMSO diluted to the same final concentration) for a predetermined time. Treatment times can range from 1 to 24 hours. A 2-hour pre-treatment is often sufficient to observe significant inhibition of mTOR signaling.
-
-
Stimulation (Optional): If studying growth factor-induced mTOR activation, add the desired growth factor (e.g., insulin, EGF) to the medium for a short period (e.g., 15-30 minutes) before fixation.
Protocol 2: Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Primary Antibodies: e.g., Rabbit anti-phospho-S6 (Ser235/236), Rabbit anti-phospho-4E-BP1 (Thr37/46). Dilute in Blocking Buffer according to the manufacturer's recommendations.
-
Secondary Antibody: e.g., Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). Dilute in Blocking Buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Fixation:
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the diluted fluorophore-conjugated secondary antibody solution for 1 hour at room temperature, protected from light.[13]
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.[13]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a confocal or fluorescence microscope with the appropriate laser lines and filters for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired using identical settings (e.g., laser power, gain, exposure time).
-
Data Presentation
Quantitative analysis of immunofluorescence images can be performed using software such as ImageJ or CellProfiler. The mean fluorescence intensity of the target protein within individual cells or defined cellular compartments can be measured.
Table 1: Effect of this compound on Phospho-S6 (Ser235/236) Expression
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | % of Phospho-S6 Positive Cells |
| Vehicle Control | 250.6 ± 20.3 | 1.0 | 92.5 ± 3.1 |
| This compound (100 nM) | 85.2 ± 10.8 | 0.34 | 25.8 ± 4.5 |
| This compound (500 nM) | 42.1 ± 7.5 | 0.17 | 8.2 ± 2.1 |
Table 2: Effect of this compound on Phospho-4E-BP1 (Thr37/46) Expression
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | % of Phospho-4E-BP1 Positive Cells |
| Vehicle Control | 180.4 ± 15.7 | 1.0 | 88.9 ± 4.2 |
| This compound (100 nM) | 70.1 ± 9.2 | 0.39 | 31.4 ± 5.3 |
| This compound (500 nM) | 31.5 ± 6.1 | 0.17 | 10.5 ± 2.8 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with experimentally derived data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary antibody concentration- Increase number and duration of wash steps |
| Weak or No Signal | - Primary antibody not effective- Low target protein expression- Inactive secondary antibody- Over-fixation | - Validate primary antibody with positive controls- Use a more sensitive detection method- Use fresh or validated secondary antibody- Optimize fixation time and conditions |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure to light during staining and imaging- Acquire images with shorter exposure times |
| Cell Detachment | - Harsh washing steps- Poor cell adherence | - Be gentle during washing steps- Use coated coverslips (e.g., poly-L-lysine) |
By following these detailed protocols and guidelines, researchers can effectively utilize immunofluorescence to investigate the activity of the mTOR signaling pathway and assess the efficacy of inhibitors like this compound. This approach provides valuable insights into the cellular mechanisms of drug action and can be a critical tool in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. med.unc.edu [med.unc.edu]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunolocalization of phospho-S6 kinases: a new way to detect mitosis in tissue sections and in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
- 12. Differential localization and anabolic responsiveness of mTOR complexes in human skeletal muscle in response to feeding and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Synergistic Antitumor Effects of PI3K/mTOR Inhibitor-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, contributing to tumorigenesis and resistance to conventional therapies.[3][4] Consequently, targeting key nodes within this pathway, such as PI3K and mTOR, has emerged as a promising strategy in oncology.
PI3K/mTOR Inhibitor-1 is a potent small molecule inhibitor that dually targets both PI3K and mTOR kinases. While showing promise as a monotherapy, its true potential may be realized in combination with standard cytotoxic chemotherapy agents. Preclinical and clinical studies suggest that PI3K/mTOR inhibitors can sensitize cancer cells to the effects of chemotherapy, overcoming resistance mechanisms and leading to synergistic antitumor activity.[5][6]
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound in combination with various chemotherapy agents in preclinical cancer models.
Data Presentation: In Vitro and In Vivo Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic potential of combining PI3K/mTOR inhibitors with standard chemotherapy agents.
Table 1: In Vitro Efficacy of PI3K/mTOR Inhibitors in Combination with Chemotherapy
| PI3K/mTOR Inhibitor | Chemotherapy Agent | Cancer Cell Line | IC50 (Inhibitor) | IC50 (Chemotherapy) | Combination Index (CI) | Reference |
| NVP-BEZ235 | Cisplatin | A549/DDP (Cisplatin-resistant NSCLC) | 1.33 µg/ml | 13.29 µg/ml | 0.23 (at 10:1 ratio) | [7][8] |
| BEZ235 | Cisplatin | A549/DDP (Cisplatin-resistant NSCLC) | 3.62 µM | 118.44 µM | <1.0 | [5][9] |
| BEZ235 | Doxorubicin | Leiomyosarcoma (LMS) cell lines | <1 µM (EC50) | Not Specified | Synergistic | [10][11] |
| TAK-228 | Paclitaxel | Bladder Cancer cell lines | Not Specified | Not Specified | Synergistic | [12][13] |
Table 2: In Vivo Efficacy of PI3K/mTOR Inhibitors in Combination with Chemotherapy
| PI3K/mTOR Inhibitor | Chemotherapy Agent | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| BEZ235 | Doxorubicin | Leiomyosarcoma (LMS) Xenograft | BEZ235 (25 mg/kg, daily, p.o.), Doxorubicin (1.2 mg/kg, bi-weekly, i.p.) | 68% (Combination) vs. 42% (BEZ235 alone) | [10][11][14] |
| TAK-228 | Paclitaxel | Bladder Cancer Xenograft | Not Specified | Improved effect over single agents | [12][13] |
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound and chemotherapy combinations.
Logical Relationship Diagram
Caption: Logical relationship of the synergistic effect between this compound and chemotherapy.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the chemotherapy agent, and to assess the growth-inhibitory effects of the combination treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment:
-
For single-agent IC50 determination, treat cells with serial dilutions of either this compound or the chemotherapy agent.
-
For combination studies, treat cells with both agents simultaneously at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Include a vehicle-only control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.[3][6] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[18]
Protocol 3: Western Blot Analysis
Objective: To assess the effect of the combination treatment on the PI3K/mTOR signaling pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate.[21]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of the combination treatment.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy agent
-
Appropriate vehicle for drug formulation
-
Calipers and animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells, optionally in Matrigel) into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination). Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[23]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[22]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-treatment with BEZ235 enhances chemosensitivity of A549/DDP cells to cisplatin via inhibition of PI3K/Akt/mTOR signaling and downregulation of ERCC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 13. Novel Oral mTORC1/2 Inhibitor TAK-228 Has Synergistic Antitumor Effects When Combined with Paclitaxel or PI3Kα Inhibitor TAK-117 in Preclinical Bladder Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes: Inducing Autophagy in Primary Neurons with PI3K/mTOR Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in neuronal homeostasis. Dysregulation of autophagy has been implicated in a variety of neurodegenerative diseases. The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a key negative regulator of autophagy.[1][2][3] Inhibition of this pathway, therefore, provides a robust method for inducing autophagy, making PI3K/mTOR inhibitors valuable tools for studying neuronal autophagy and for the development of novel therapeutics.
PI3K/mTOR Inhibitor-1 is a potent, cell-permeable small molecule that dually inhibits PI3K and mTOR, leading to the induction of autophagy. These application notes provide a comprehensive guide to using this compound to induce and quantify autophagy in primary neuron cultures.
Principle of the Assay
The PI3K/AKT/mTOR signaling cascade, when activated by growth factors, suppresses autophagy.[3] PI3K activates AKT, which in turn activates mTORC1. Activated mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a critical initiator of autophagosome formation.[1] By inhibiting both PI3K and mTOR, this compound effectively blocks this inhibitory signal, leading to the activation of the ULK1 complex and the initiation of autophagy.
The induction of autophagy is typically monitored by observing the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and by monitoring the degradation of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded by autophagy.
Data Presentation
The following tables summarize expected quantitative outcomes following the treatment of primary neurons with PI3K/mTOR inhibitors. The data is compiled from various studies and serves as a guideline for expected results.
Table 1: Expected Changes in Autophagy Markers (Western Blot)
| Parameter | Treatment Condition | Expected Fold Change (vs. Control) | Reference Compound(s) |
| LC3-II / LC3-I Ratio | This compound (e.g., 10 µM LY294002, 6h) | 1.5 - 3.0 | LY294002 |
| This compound + Lysosomal Inhibitor (e.g., Bafilomycin A1, 100 nM, 4h) | 2.5 - 5.0 | Torin1 + Bafilomycin A1 | |
| p62/SQSTM1 Levels | This compound (e.g., 100 nM Rapamycin, 24h) | 0.4 - 0.7 | Rapamycin |
Table 2: Expected Changes in Autophagosome Formation (Fluorescence Microscopy)
| Parameter | Treatment Condition | Expected Fold Change (vs. Control) | Reference Compound(s) |
| Number of LC3 Puncta per Neuron | This compound (e.g., 250 nM Torin1, 4h) | 2.0 - 4.0 | Torin1 |
| This compound + Lysosomal Inhibitor (e.g., Bafilomycin A1, 100 nM, 4h) | 3.0 - 6.0 | Torin1 + Bafilomycin A1 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI3K/mTOR Inhibitor-1 Insolubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for insolubility issues encountered with "PI3K/mTOR Inhibitor-1".
Important Initial Consideration: Identifying Your Specific Compound
The designation "this compound" can refer to at least two distinct chemical entities. Accurate troubleshooting requires identifying the specific inhibitor you are using, primarily by its Chemical Abstracts Service (CAS) number. Please consult your product's datasheet to determine which of the following compounds you have.
| Identifier | CAS Number | Molecular Formula | Molecular Weight |
| Inhibitor A | 1013098-90-2 | C₁₆H₁₈N₆O | 310.35 g/mol |
| Inhibitor B | 1949802-49-6 | C₁₈H₂₂FN₅O₃S | 407.46 g/mol |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound. What is the recommended solvent?
A1: The recommended starting solvent for most hydrophobic small molecule inhibitors, including PI3K/mTOR inhibitors, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For "Inhibitor A" (CAS 1013098-90-2), a solubility of up to 11 mg/mL (35.44 mM) in DMSO has been reported, and sonication is recommended to aid dissolution. For "Inhibitor B" (CAS 1949802-49-6), specific quantitative solubility data is limited, and it is generally considered to have low solubility. Therefore, starting with DMSO and performing small-scale solubility tests is crucial.
Q2: My inhibitor won't dissolve in DMSO even after vortexing. What should I do?
A2: If your inhibitor remains insoluble in DMSO after vortexing, you can try the following techniques:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minute intervals. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. Be cautious, as prolonged exposure to heat can degrade some compounds. Always check the compound's datasheet for thermal stability information.
Q3: My inhibitor dissolves in the organic solvent, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Change the Dilution Method: Instead of adding the aqueous medium to your concentrated stock, add the concentrated stock dropwise to the larger volume of the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations of the inhibitor that can lead to precipitation.
-
Use Intermediate Dilutions: Prepare a series of intermediate dilutions of your stock solution in the same organic solvent (e.g., from 10 mM to 1 mM in DMSO) before the final dilution into the aqueous buffer.
-
Lower the Final Concentration: The final concentration of your inhibitor in the aqueous medium may be exceeding its solubility limit. Try using a lower final concentration in your experiment.
-
Maintain a Low Final Organic Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A4: While DMSO is the most common, other organic solvents can be tested for their suitability. It is essential to perform small-scale solubility tests before preparing a large stock. Other potential solvents include:
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Be aware that these solvents may have higher toxicity towards cells compared to DMSO.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions in organic solvents should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or solvent instability.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for the identified this compound compounds.
| Inhibitor Identifier | CAS Number | Solvent | Solubility | Molar Concentration | Notes |
| Inhibitor A | 1013098-90-2 | DMSO | 11 mg/mL | 35.44 mM | Sonication is recommended to aid dissolution. |
| Inhibitor B | 1949802-49-6 | Not specified | < 1 mg/mL | Not specified | Described as slightly soluble or insoluble. Small-scale solubility testing is essential. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a general guideline. The mass of the inhibitor should be adjusted based on the desired stock concentration and volume.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate the Inhibitor: Allow the vial containing the inhibitor powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh the Inhibitor: Accurately weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution of Inhibitor A (MW: 310.35 g/mol ), weigh out 3.10 mg.
-
Calculate Solvent Volume: Based on the mass of the inhibitor and the desired concentration, calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Mixing: Vortex the solution for 1-2 minutes. Visually inspect for any undissolved particles.
-
Aid Dissolution (if necessary): If the inhibitor does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C for 5-10 minutes, followed by vortexing.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of a working solution from a 10 mM DMSO stock for a cell-based experiment, ensuring the final DMSO concentration remains low.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare an Intermediate Dilution (in DMSO): To achieve a final concentration in the low micromolar range, it is often beneficial to first make an intermediate dilution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare the Final Working Solution: Add a small volume of the DMSO stock (either the 10 mM or 1 mM) to the pre-warmed cell culture medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium. For example, if you add 1 µL of your DMSO stock to 1 mL of medium, your vehicle control should contain 1 µL of DMSO in 1 mL of medium (0.1% DMSO).
Visualizations
PI3K/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by a dual PI3K/mTOR inhibitor.
Experimental Workflow for Troubleshooting Insolubility
Caption: A step-by-step workflow for troubleshooting common insolubility issues with small molecule inhibitors.
Logical Relationships in Solvent Selection and Dilution
optimizing PI3K/mTOR Inhibitor-1 dosage to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the dosage of PI3K/mTOR Inhibitor-1 and mitigate toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, dual-target inhibitor that blocks the activity of both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] These two kinases are critical nodes in a signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] By inhibiting both PI3K and mTOR, the inhibitor effectively shuts down this pathway at two key points, which can prevent the feedback loops that often limit the efficacy of single-target inhibitors.[6][7] The inhibitor competes with ATP at the catalytic sites of both enzymes.[7][8]
References
- 1. This compound [dcchemicals.com]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
off-target effects of dual PI3K/mTOR inhibitors in research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dual Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using a dual PI3K/mTOR inhibitor instead of a selective inhibitor for just one of the targets?
A1: The primary rationale is to overcome the well-documented feedback loops that limit the efficacy of single-target inhibitors. When only mTORC1 is inhibited (e.g., by rapamycin analogs), a negative feedback loop is relieved. This loop normally involves S6K1-mediated phosphorylation and degradation of Insulin Receptor Substrate 1 (IRS-1). Inhibition of mTORC1 leads to the stabilization of IRS-1, which enhances signaling from receptor tyrosine kinases (RTKs) back to PI3K and AKT, paradoxically reactivating the pathway you are trying to inhibit.[1][2][3] Dual PI3K/mTOR inhibitors target the pathway both upstream and downstream of AKT, which can prevent this compensatory AKT activation and lead to more profound and sustained pathway inhibition.[4][5]
Q2: I'm observing paradoxical activation (increased phosphorylation) of AKT at Ser473 or Thr308 after treating my cells with a dual PI3K/mTOR inhibitor. What could be the cause?
A2: This is a common and complex issue that can arise from several mechanisms:
-
Incomplete mTORC2 Inhibition: Some dual inhibitors may have weaker activity against mTORC2 compared to mTORC1 and PI3K. Since mTORC2 is the primary kinase responsible for phosphorylating AKT at Ser473, incomplete inhibition can lead to persistent or rebound AKT phosphorylation.[2]
-
Feedback Loop Dynamics: Inhibition of the PI3K/mTOR pathway can trigger compensatory activation of other signaling pathways, such as the Ras/Raf/MEK/ERK pathway.[1][6] This crosstalk can lead to feedback activation of upstream RTKs, which may drive residual PI3K signaling or activate alternative kinases that can phosphorylate AKT.
-
Inhibitor-Specific Off-Target Effects: The inhibitor itself might have off-target effects on other kinases or phosphatases that indirectly lead to AKT phosphorylation.
-
Temporal Effects: The paradoxical activation can be time-dependent. Short-term treatment might show pathway inhibition, while longer-term treatment allows for transcriptional upregulation of RTKs (e.g., via FOXO transcription factors), leading to reactivation of AKT.[3]
Q3: My in vitro cell viability assay (e.g., MTT, XTT) results with a dual PI3K/mTOR inhibitor are not matching my Western blot data for pathway inhibition. Why might this be?
A3: This discrepancy can occur for several reasons:
-
Off-Target Toxicity vs. On-Target Cytotoxicity: The inhibitor may have off-target effects that induce cell death independent of PI3K/mTOR inhibition.[7][8] Therefore, the cell viability readout might reflect a combination of on-target and off-target effects. It is crucial to perform a dose-response curve to determine the IC50 for both pathway inhibition (e.g., p-AKT levels) and cell viability. A large gap between these two values may suggest that the observed toxicity at higher concentrations is due to off-target effects.[7]
-
Metabolic Interference with Assays: Tetrazolium-based assays like MTT rely on cellular metabolic activity (mitochondrial reductase enzymes). Some kinase inhibitors can directly interfere with these enzymes or cause metabolic reprogramming in the cells, leading to an over- or underestimation of cell viability that is independent of actual cell number.[9][10] It is advisable to confirm viability results with a non-metabolic assay, such as trypan blue exclusion or a DNA/protein quantification assay (e.g., Crystal Violet).
-
Cytostatic vs. Cytotoxic Effects: Dual PI3K/mTOR inhibitors often induce cell cycle arrest (a cytostatic effect) rather than outright cell death (a cytotoxic effect).[5] Your Western blot will show successful target inhibition, but viability assays that measure metabolic activity over a short period might not show a dramatic drop if the cells are arrested but still metabolically active.
Q4: What are the best positive and negative controls for a Western blot experiment assessing PI3K/mTOR pathway inhibition?
A4: Proper controls are critical for interpreting your results:
-
Positive Control Lysate: Use a lysate from a cell line known to have high basal activation of the PI3K/mTOR pathway (e.g., PTEN-null cells like U87-MG or PIK3CA-mutant cells like MCF-7).[11] Alternatively, you can stimulate serum-starved cells with a growth factor like IGF-1 to induce pathway activation.[12] This control validates that your antibodies and detection system are working correctly.
-
Negative Control Lysate: A lysate from a cell line with known low or absent expression of your target protein can confirm antibody specificity.[11] For phospho-specific antibodies, the best negative control is your untreated or vehicle-treated sample, which should show lower phosphorylation levels compared to a stimulated positive control.
-
Loading Control: Always include a loading control (e.g., GAPDH, β-actin, Vinculin) to ensure equal protein loading across lanes.[11]
-
Total vs. Phospho-Antibodies: When probing for a phosphorylated protein (e.g., p-AKT), it is essential to also probe a parallel blot or strip and re-probe the same blot for the corresponding total protein (e.g., Total AKT). This allows you to determine if the changes in the phospho-signal are due to pathway inhibition or a decrease in the total amount of the protein.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Activation of Compensatory Pathways
-
Problem: After treatment with a dual PI3K/mTOR inhibitor, you observe increased phosphorylation of ERK (p-ERK) or STAT proteins (p-STAT).
-
Cause: Inhibition of the PI3K/mTOR pathway can relieve negative feedback loops, leading to the activation of compensatory signaling pathways. For example, PI3K/mTOR inhibition can lead to Ras activation, which in turn stimulates the MAPK/ERK cascade.[1][6] Similarly, feedback activation of JAK2/STAT5 signaling has been reported.[1]
-
Troubleshooting Steps:
-
Confirm with Time-Course and Dose-Response: Characterize the activation of the compensatory pathway across different time points and inhibitor concentrations.
-
Probe Upstream Activators: Investigate the phosphorylation status of upstream activators in the compensatory pathway, such as MEK (for the MAPK pathway) or JAK2 (for the STAT pathway).
-
Consider Combination Therapy: To overcome this resistance mechanism, consider co-treating your cells with an inhibitor of the compensatory pathway (e.g., a MEK inhibitor or a JAK inhibitor) to see if it enhances the effect of your PI3K/mTOR inhibitor.
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Problem: Your dual PI3K/mTOR inhibitor shows potent activity in cell culture but fails to inhibit tumor growth in animal models.
-
Cause: This discrepancy can be due to poor pharmacokinetic (PK) or pharmacodynamic (PD) properties of the inhibitor.
-
Troubleshooting Steps:
-
Check Formulation and Solubility: Many kinase inhibitors have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle and does not precipitate upon administration. Consider using alternative formulation strategies like co-solvents or cyclodextrins.
-
Perform a PK Study: Measure the concentration of the drug in the plasma and tumor tissue over time to ensure that it reaches and is maintained at a concentration sufficient to inhibit the target (above the in vitro IC50).
-
Conduct a PD Study: Collect tumor samples from treated animals at various time points after dosing and perform Western blotting to confirm that the inhibitor is hitting its target in vivo (e.g., decreased p-AKT, p-S6). This will help you correlate target engagement with drug exposure levels.
-
Evaluate Dosing Schedule: Continuous high-level inhibition may not be necessary and can lead to toxicity. An intermittent dosing schedule might be better tolerated while still providing sufficient pathway inhibition to achieve an anti-tumor effect.
-
Data Presentation: Inhibitor Selectivity
The off-target effects of dual PI3K/mTOR inhibitors are often due to their interaction with other kinases. The following table summarizes the inhibitory activity (IC50 or Ki in nM) of several common dual inhibitors against their intended targets and known off-targets. Note that selectivity can vary significantly.
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | DNA-PK | Other Notable Off-Targets (>50% inhibition @ 1µM) |
| Dactolisib (NVP-BEZ235) | 4 | 76 | 7 | 5 | 21 | - | - |
| Omipalisib (GSK2126458) | 0.4 | 0.6 | 5 | 2 | 12 | - | - |
| PI-103 | 2 | 3 | 15 | - | 20 (mTORC1) | 14 | - |
| Apitolisib (GDC-0980) | - | - | - | - | - | - | Fgr, MLK1, PAK4, SYK, Yes |
| PF-04691502 | 1.8 (Ki) | 2.1 (Ki) | 1.9 (Ki) | 1.6 (Ki) | 16 (Ki) | - | - |
Experimental Protocols
Protocol 1: Western Blot for PI3K/mTOR Pathway Status
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of the dual PI3K/mTOR inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236), anti-total-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager or X-ray film.[12]
-
Protocol 2: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)
This method is used to assess the selectivity of an inhibitor by capturing its interacting kinases from a cell lysate.
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding (Optional, for inhibitor profiling):
-
Pre-incubate the cell lysate with your dual PI3K/mTOR inhibitor at various concentrations (or a vehicle control) to allow it to bind to its targets.
-
-
Kinase Enrichment:
-
Washing:
-
Wash the beads extensively with a series of low-salt and high-salt buffers to remove non-specifically bound proteins.[14]
-
-
Elution:
-
Elute the bound kinases from the beads using a competitive eluent like ATP or by boiling in SDS-PAGE sample buffer.[14]
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
Mandatory Visualizations
Caption: PI3K/mTOR pathway with feedback and compensatory loops.
Caption: Experimental workflow for MIBs-based kinome profiling.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 10. search.library.uvic.ca [search.library.uvic.ca]
- 11. Recommended controls for western blot | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
PI3K/mTOR Inhibitor-1 not showing expected downstream effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered when a PI3K/mTOR inhibitor does not produce the expected downstream effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a dual PI3K/mTOR inhibitor?
A dual PI3K/mTOR inhibitor is designed to simultaneously target two key nodes in a critical cell signaling pathway. Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central to regulating cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is overactive, promoting tumor growth.[1][3] By inhibiting both PI3K and mTOR, these drugs aim to shut down this signaling cascade more completely than targeting either protein alone, potentially overcoming some resistance mechanisms.[4][5]
Q2: What are the expected downstream effects of a potent PI3K/mTOR inhibitor?
A successful inhibition of the PI3K/mTOR pathway should lead to a measurable decrease in the phosphorylation of key downstream effector proteins. This includes a reduction in phosphorylated Akt (p-Akt), phosphorylated ribosomal protein S6 (p-S6), and phosphorylated 4E-BP1. Functionally, this should translate to decreased cell proliferation, reduced cell viability, and potentially the induction of apoptosis in cancer cells dependent on this pathway.
Q3: Why might my PI3K/mTOR Inhibitor-1 not be showing the expected downstream effects?
Several factors can contribute to a lack of expected downstream effects. These can be broadly categorized as issues with the experimental setup, inherent resistance of the cell line, or acquired resistance mechanisms. Common reasons include:
-
Suboptimal Inhibitor Concentration or Stability: The inhibitor concentration may be too low to effectively engage its targets, or the inhibitor itself may have degraded.
-
Cell Line Insensitivity: The cell line used may not be dependent on the PI3K/mTOR pathway for survival and proliferation.
-
Activation of Compensatory Signaling Pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway.[4][6]
-
Presence of Negative Feedback Loops: The PI3K/mTOR pathway has several feedback loops. For instance, mTORC1 inhibition can relieve a negative feedback loop, leading to the activation of upstream signaling and AKT.[4]
-
Genetic Alterations: Pre-existing or acquired mutations in the PI3K/mTOR pathway or other related genes can confer resistance.[3][7][8][9] This can include mutations in PIK3CA, loss of PTEN, or amplification of MYC.[3][8][9]
Troubleshooting Guides
Problem 1: No decrease in phosphorylation of downstream targets (e.g., p-Akt, p-S6).
This is a primary indication that the inhibitor is not effectively blocking the PI3K/mTOR pathway. Follow these steps to diagnose the issue:
Step 1: Verify Inhibitor Activity and Experimental Setup
-
Confirm Inhibitor Concentration and Integrity:
-
Ensure the inhibitor is properly dissolved and stored. Prepare fresh stock solutions.
-
Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Check Treatment Time:
-
Ensure the treatment duration is sufficient for the inhibitor to act. A time-course experiment (e.g., 2, 6, 24 hours) can determine the optimal time point.
-
Step 2: Assess Target Engagement
-
Perform a Target Engagement Assay: This will confirm if the inhibitor is binding to PI3K and/or mTOR in your cells. The NanoBRET™ Target Engagement Intracellular Kinase Assay is one such commercially available platform that allows for the quantitative measurement of drug-kinase interactions in live cells.[10][11][12]
Step 3: Evaluate Cell Line Characteristics
-
Confirm Pathway Activation: Ensure the PI3K/mTOR pathway is active in your cell line under basal conditions. You can do this by checking the baseline levels of p-Akt and p-S6 via Western blot.
-
Review Literature for Known Resistance: Check if the cell line you are using has known mutations that confer resistance to PI3K/mTOR inhibitors.
Problem 2: Downstream pathway is inhibited, but no effect on cell viability or proliferation is observed.
This suggests that the cells are not reliant on the PI3K/mTOR pathway for survival.
Step 1: Confirm Inhibition of Downstream Markers
-
Western Blot Analysis: Re-confirm that the phosphorylation of key downstream targets like p-Akt and p-S6 is indeed reduced.
Step 2: Investigate Compensatory Pathways
-
Probe for Activation of Alternative Pathways: Inhibition of the PI3K/mTOR pathway can lead to the activation of other pro-survival signaling cascades, such as the MAPK/ERK pathway.[4][6] Use Western blotting to check for an increase in phosphorylated ERK (p-ERK).
Step 3: Consider Genetic Resistance Mechanisms
-
Genomic Analysis: If possible, analyze the genomic profile of your cell line for mutations in genes known to confer resistance, such as KRAS, BRAF, or amplification of MYC.[7][9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several dual PI3K/mTOR inhibitors against different PI3K isoforms and mTOR. This data can help in selecting an appropriate inhibitor and concentration for your experiments.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| NVP-BEZ235 | 4 | 76 | 7 | 5 | 21 | [13] |
| BGT226 | 13-30 (in cell lines) | - | - | - | 13-30 (in cell lines) | [14] |
| GDC-0980 | - | - | - | - | - | [] |
| PKI-587 | 0.4 | - | - | - | 1.6 | [] |
| GNE-477 | 4 | - | - | - | 21 | [] |
| LY3023414 | 6.07 | 77.6 | 38 | 23.8 | 165 | [] |
Experimental Protocols
Western Blot for Phosphorylated Proteins (p-Akt, p-S6)
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[16][17][18]
1. Cell Lysis and Protein Extraction: a. After treatment with the PI3K/mTOR inhibitor, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and incubate the lysate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-polyacrylamide gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-S6) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence detection system. c. To confirm equal loading, strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt, total S6) or a housekeeping protein (e.g., GAPDH, β-actin).
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[19][20][21][22][23]
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Inhibitor Treatment: a. Treat cells with a range of concentrations of the PI3K/mTOR inhibitor for the desired duration (e.g., 72 hours). Include a vehicle-only control.
3. MTT Addition: a. After the treatment period, add 10 µL of a 12 mM MTT stock solution to each well. b. Incubate the plate at 37°C for 4 hours.
4. Solubilization of Formazan: a. Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals. b. Incubate the plate at 37°C for 4 hours.
5. Absorbance Measurement: a. Mix each sample by pipetting up and down. b. Read the absorbance at 570 nm using a microplate reader. c. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
minimizing PI3K/mTOR Inhibitor-1 degradation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and minimize the degradation of PI3K/mTOR Inhibitor-1 in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the potency of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A1: A decrease in inhibitor potency over time is often due to its degradation in the cell culture media. Several factors can contribute to this, including the inherent chemical instability of the molecule, enzymatic degradation by cellular activity, and interactions with components of the culture media. Common factors affecting drug stability include temperature, light exposure, pH of the media, and oxidative stress.[1] It is also crucial to consider that some components in cell culture media, such as certain amino acids or metal ions, can directly impact the stability of small molecules.[2][3]
Q2: How can I determine if this compound is degrading in my specific cell culture setup?
A2: The most reliable way to assess the stability of your inhibitor is to perform a time-course experiment and analyze the concentration of the active compound at different time points. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.[4][5][6] You can collect aliquots of your cell culture media (with and without cells) at various intervals (e.g., 0, 24, 48, 72 hours) and measure the remaining concentration of the inhibitor. A significant decrease in the parent peak area on the chromatogram over time indicates degradation.[4]
Q3: What are the primary components in cell culture media that can lead to the degradation of a small molecule inhibitor?
A3: Several components in standard cell culture media can contribute to the degradation of sensitive small molecules. These include:
-
Reactive Oxygen Species (ROS): Media components can generate ROS, leading to oxidative degradation of the inhibitor.
-
Thiols: Free thiols, such as those from cysteine, can react with certain functional groups on the inhibitor.[2]
-
Metal Ions: Metal ions, like iron in the form of ferric ammonium citrate, can catalyze degradation reactions.[2]
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, and the stability of your inhibitor may be pH-dependent.[1]
-
Enzymes: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the inhibitor. Cells themselves can also release enzymes that may degrade the compound.
Q4: Are there any general best practices for handling and storing this compound to minimize degradation before use?
A4: Absolutely. Proper handling and storage are critical.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable, anhydrous solvent like DMSO.[4]
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[4]
-
Storage: Store stock solutions at -80°C for long-term stability.[4]
-
Light Protection: Protect the inhibitor, both in stock and in media, from direct light, as some compounds are photosensitive.[1]
Troubleshooting Guides
Issue 1: Inconsistent experimental results and high variability between replicates.
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Perform a stability study of the inhibitor in your specific cell culture media over the time course of your experiment using HPLC or LC-MS. |
| Incomplete Solubilization | Ensure the inhibitor is fully dissolved in the initial solvent and then properly diluted in the culture media. Visually inspect for any precipitation. |
| Cell Seeding Density | Uneven cell seeding can lead to variability in metabolic activity and, consequently, inhibitor degradation rates. Ensure a homogenous cell suspension before plating.[7] |
| Media Evaporation | The "edge effect" in multi-well plates can lead to increased concentration of media components and the inhibitor in the outer wells. Avoid using the perimeter wells for critical experiments.[7] |
Issue 2: this compound shows lower than expected potency.
| Potential Cause | Troubleshooting Step |
| Rapid Degradation in Media | Prepare fresh media with the inhibitor immediately before each experiment. Consider replenishing the media with fresh inhibitor at regular intervals for longer experiments. |
| Adsorption to Plasticware | Some hydrophobic compounds can adsorb to the surface of plastic culture vessels. Consider using low-adhesion plasticware or pre-coating plates. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric or other analytical method to confirm the concentration. |
| Cellular Efflux | Cells may actively pump the inhibitor out, reducing its intracellular concentration. Consider using an efflux pump inhibitor as a control. |
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time Point Collection:
-
At each designated time point, remove one tube from the incubator.
-
To precipitate proteins and halt any enzymatic degradation, add an equal volume of cold acetonitrile.
-
Vortex the tube vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume of the supernatant onto the HPLC system.
-
Run your established HPLC method to separate and quantify the inhibitor. The mobile phase will typically consist of a gradient of acetonitrile and water, potentially with a modifier like formic acid.[5]
-
Monitor the elution of the inhibitor at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Measure the peak area of the inhibitor at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining inhibitor versus time to visualize the degradation profile.
-
Protocol 2: Forced Degradation Study
Objective: To understand the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system
Methodology:
-
Acid Hydrolysis: Dissolve the inhibitor in a solution of 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[8]
-
Base Hydrolysis: Dissolve the inhibitor in a solution of 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.[8]
-
Oxidative Degradation: Dissolve the inhibitor in a solution of 3% H2O2 and incubate.[8]
-
Thermal Degradation: Dissolve the inhibitor in a neutral solvent (e.g., your culture medium) and incubate at an elevated temperature.
-
Photodegradation: Expose a solution of the inhibitor to a UV light source for a defined period.
-
Analysis: Analyze all samples by HPLC to identify and quantify any degradation products that have formed. This will provide insight into the inhibitor's potential degradation pathways.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Workflow for assessing inhibitor stability in cell culture media.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to PI3K/mTOR Inhibitor-1
Welcome to the technical support center for PI3K/mTOR Inhibitor-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the likely mechanisms of this acquired resistance?
A1: Acquired resistance to dual PI3K/mTOR inhibitors is a complex phenomenon that often involves the activation of alternative survival pathways.[1] When the PI3K/AKT/mTOR pathway is blocked, cancer cells can adapt by rerouting signals through other pro-survival networks. The most common mechanisms include:
-
Activation of Parallel Signaling Pathways: The most frequently observed mechanism is the activation of the MAPK/ERK pathway. Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent stimulation of the RAS/RAF/MEK/ERK cascade.[2]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Chronic exposure to PI3K/mTOR inhibitors can lead to the increased expression of RTKs like HER3, IGF-1R, and insulin receptor.[2] This provides an alternative route for activating survival signals.
-
Genetic Alterations: Secondary mutations in components of the PI3K/mTOR pathway can prevent the inhibitor from binding effectively. Additionally, loss of function in tumor suppressors like PTEN can contribute to resistance.[3][4]
-
Metabolic Reprogramming: Resistant cells can undergo a metabolic shift, for example, by altering glucose metabolism to sustain their growth and proliferation despite the pathway inhibition.[5]
-
Selection of Cancer Stem Cell (CSC) Subpopulations: The inhibitor may eliminate the bulk of the tumor cells, but a small subpopulation of cancer stem cells with intrinsic resistance can survive and repopulate the tumor.[5]
Q2: How can I experimentally determine which resistance mechanism is active in my cell line?
A2: A systematic approach is required to pinpoint the active resistance mechanism. We recommend the following workflow:
-
Confirm Resistance: First, re-evaluate the dose-response curve of your resistant cell line compared to the parental (sensitive) line to quantify the shift in the IC50 value.
-
Analyze Key Signaling Pathways: Use Western blotting to probe the phosphorylation status of key proteins in the PI3K/mTOR and MAPK/ERK pathways.
-
Assess Gene and Protein Expression: Use RT-qPCR and Western blotting or proteomics to check for the upregulation of common RTKs.
-
Sequence Key Genes: If pathway analysis is inconclusive, consider sequencing key genes in the PI3K pathway (e.g., PIK3CA, PTEN, AKT1) to check for secondary mutations.
Below is a diagram illustrating a typical workflow to investigate resistance.
Caption: Workflow for Investigating Acquired Resistance.
Q3: My Western blots show that p-ERK levels are high in my resistant cells after treatment. What does this mean and what should I do next?
A3: Elevated phosphorylation of ERK (p-ERK) strongly suggests that the MAPK pathway has been activated as a compensatory mechanism. Inhibition of the PI3K/mTOR pathway can relieve feedback inhibition on growth factor receptors, leading to activation of the RAS-MEK-ERK cascade.[2]
Next Steps: The logical next step is to test a combination therapy. By simultaneously inhibiting both the PI3K/mTOR and MAPK pathways, you can often restore sensitivity and induce cell death.
-
Recommendation: Combine this compound with a MEK inhibitor (e.g., Trametinib, Selumetinib) and assess for synergistic effects on cell viability.
The diagram below illustrates this common resistance pathway.
Caption: Reactivation of MAPK pathway as a resistance mechanism.
Troubleshooting Guides
Issue 1: High variability in cell viability (IC50) assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the suspension between pipetting sets. Consider using a reverse pipetting technique.[6] |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental data. Fill them with sterile PBS or media to reduce evaporation from adjacent wells.[6] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[6] |
| Inhibitor Stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Confirm the stability of the compound in your specific culture medium. |
| Assay Interference | The inhibitor may interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with the inhibitor and assay reagent to check for direct chemical reactions.[6] |
Issue 2: Western blot shows no change in p-AKT or p-S6 upon treatment in resistant cells.
| Potential Cause | Recommended Solution |
| Ineffective Drug Concentration | Confirm that the concentration of Inhibitor-1 used is sufficient to engage the target in resistant cells. You may need to use a higher concentration than what was effective in sensitive cells. |
| Loss of Target Expression | Verify the protein expression levels of PI3K and mTOR in both sensitive and resistant cell lines. While rare, loss of the target protein is a possible resistance mechanism. |
| Upstream Activation | Strong, persistent upstream signaling (e.g., from an autocrine loop or a mutation in an RTK) might overcome the inhibition. Analyze the phosphorylation status of upstream RTKs.[7] |
| Technical Issues | Ensure complete cell lysis and accurate protein quantification. Run a sensitive parental cell line as a positive control for inhibition. Verify antibody performance and specificity. |
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Cell Viability Assay
This protocol is for assessing cell viability after treatment with this compound.
Materials:
-
96-well flat-bottom plates
-
Sensitive and resistant cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A common range is 0.1 nM to 10 µM.[9]
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle control" (DMSO) and "untreated" wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Activation
This protocol is for detecting changes in protein phosphorylation.
Materials:
-
6-well plates
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-AKT, anti-p-S6(S235/236), anti-S6, anti-p-ERK1/2(T202/Y204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound (e.g., 10x IC50 of sensitive cells) for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
References
- 1. Overcoming acquired resistance to anticancer therapy: focus on the PI3K/AKT/mTOR pathway | Semantic Scholar [semanticscholar.org]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Enhancing In Vivo Bioavailability of PI3K/mTOR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of dual PI3K/mTOR inhibitors.
Troubleshooting Guide & FAQs
Issue 1: Poor oral bioavailability observed in preclinical animal models.
-
Question: We are observing very low plasma concentrations of our PI3K/mTOR inhibitor after oral administration in mice. What are the likely causes and how can we address this?
-
Answer: Low oral bioavailability of dual PI3K/mTOR inhibitors is a common challenge, often stemming from poor aqueous solubility and/or extensive first-pass metabolism. Many of these inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds, meaning they have low solubility and variable permeability.
Troubleshooting Steps:
-
Physicochemical Characterization: First, confirm the physicochemical properties of your compound. Is it a lipophilic, crystalline solid with low aqueous solubility? Understanding these properties is key to selecting an appropriate formulation strategy.
-
Formulation Enhancement: For compounds with poor solubility, consider advanced formulation strategies. Studies have shown significant success with lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), which can enhance the solubility and absorption of lipophilic drugs. For example, a SNEDDS formulation of the dual PI3K/mTOR inhibitor Gedatolisib has been shown to significantly improve its oral bioavailability.
-
Nanoparticle Formulations: Another effective approach is the use of nanoparticles. Formulations incorporating nanoparticles can increase the surface area of the drug, thereby improving its dissolution rate and bioavailability.
-
Investigate First-Pass Metabolism: If solubility is not the primary issue, consider the impact of first-pass metabolism in the gut and liver. Co-administration with inhibitors of relevant cytochrome P450 enzymes (if known) in a research setting can help determine the extent of this effect.
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Question: We are seeing significant variability in the pharmacokinetic (PK) data from our in vivo studies. What could be causing this and how can we minimize it?
-
Answer: High inter-individual variability is often linked to formulation performance and physiological factors in the animals.
Troubleshooting Steps:
-
Fasting State: Ensure that all animals are fasted for a consistent period before dosing. The presence of food can significantly and variably affect the absorption of many drugs.
-
Formulation Homogeneity: If you are using a suspension, ensure that it is uniformly mixed before and during dosing to provide a consistent dose to each animal. For lipid-based systems like SNEDDS, ensure the formulation is stable and does not precipitate the drug upon dilution in the gastrointestinal tract.
-
Dosing Technique: Standardize the oral gavage technique to minimize variability in administration.
-
Animal Health: Ensure all animals are healthy and free from stress, as underlying health issues can impact drug absorption and metabolism.
-
Experimental Protocols & Data
Protocol: Improving Oral Bioavailability of a PI3K/mTOR Inhibitor using SNEDDS
This protocol is a generalized example based on successful studies with dual PI3K/mTOR inhibitors.
-
Screening of Excipients:
-
Oils, Surfactants, and Co-surfactants: Screen various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor HS 15, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to dissolve the inhibitor.
-
Method: Add an excess amount of the inhibitor to a fixed volume of the excipient. Mix vigorously for 48-72 hours at a controlled temperature. Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select the most promising oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-nanoemulsification region. This is done by mixing the components in different ratios and observing the formation of a nanoemulsion upon gentle agitation in an aqueous medium.
-
-
Preparation of the SNEDDS Formulation:
-
Select the optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve the PI3K/mTOR inhibitor in the oil phase, then add the surfactant and co-surfactant. Mix until a clear and homogenous solution is formed.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Animals: Use male Sprague-Dawley rats, fasted overnight before the experiment.
-
Groups:
-
Group 1: PI3K/mTOR inhibitor suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2: PI3K/mTOR inhibitor-loaded SNEDDS formulation.
-
Group 3 (Optional): Intravenous (IV) administration of the inhibitor (to determine absolute bioavailability).
-
-
Dosing: Administer the formulations via oral gavage at a specific dose (e.g., 10 mg/kg). For the IV group, administer via the tail vein.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Analysis: Separate the plasma and analyze for drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, pharmacokinetic data from a study comparing a standard suspension to a SNEDDS formulation of a PI3K/mTOR inhibitor.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension | 250 ± 45 | 4.0 ± 1.5 | 1500 ± 350 | 100 |
| SNEDDS | 1100 ± 180 | 1.5 ± 0.5 | 6000 ± 900 | 400 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting the dual inhibition points.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the oral bioavailability of a PI3K/mTOR inhibitor.
addressing feedback loop activation with PI3K/mTOR Inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PI3K/mTOR Inhibitor-1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a dual PI3K/mTOR inhibitor?
A1: Dual PI3K/mTOR inhibitors competitively bind to the ATP-binding pocket of both PI3K and mTOR kinases, inhibiting their catalytic activity.[1][2] This dual action blocks the signaling cascade at two critical points: upstream at PI3K, preventing the phosphorylation of AKT, and downstream at mTOR, inhibiting both mTORC1 and mTORC2 complexes. This comprehensive blockade is designed to prevent the feedback activation of AKT that can occur with mTORC1-specific inhibitors (rapalogs).[2]
Q2: What are the expected downstream effects of PI3K/mTOR inhibition?
A2: Successful inhibition of the PI3K/mTOR pathway should lead to a decrease in the phosphorylation of key downstream targets. This includes reduced phosphorylation of AKT at serine 473 (S473) and threonine 308 (T308), as well as decreased phosphorylation of mTORC1 substrates like S6 ribosomal protein kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][4] Ultimately, this should result in the inhibition of cell growth, proliferation, and survival.
Q3: Why is my PI3K/mTOR inhibitor not as effective as expected in reducing cell viability?
A3: The limited efficacy of a PI3K/mTOR inhibitor can be due to several factors, including the activation of compensatory signaling pathways.[5] For instance, inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of the MAPK/ERK pathway, which can promote cell survival and proliferation, thereby counteracting the effects of the inhibitor.[6][7] Additionally, the genetic background of the cell line, such as the presence of KRAS mutations, may confer resistance.
Troubleshooting Guides
Issue 1: Rebound or Increased AKT Phosphorylation (p-AKT) After Initial Inhibition
Question: I'm observing an initial decrease in p-AKT levels after treating my cells with a PI3K/mTOR inhibitor, but after prolonged treatment (e.g., 24 hours), p-AKT levels rebound or even increase. Why is this happening?
Answer: This phenomenon is likely due to the activation of a negative feedback loop. The PI3K/mTOR pathway is regulated by complex feedback mechanisms. One key feedback loop involves mTORC1 and S6K, which, when active, suppress the activity of insulin receptor substrate 1 (IRS1). Inhibition of mTORC1 by a dual inhibitor can relieve this suppression, leading to increased IRS1 signaling and subsequent reactivation of AKT.[8] Another possibility is the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs), which can also lead to AKT reactivation.[9]
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to map the kinetics of p-AKT inhibition and reactivation. You may find that the inhibitor is effective at earlier time points (e.g., 2-6 hours) but that feedback activation occurs later.
-
Co-inhibition with an RTK or MEK Inhibitor: Consider co-treating your cells with an inhibitor of an upstream RTK (e.g., an EGFR or HER2 inhibitor, depending on your cell model) or a MEK inhibitor to block the compensatory MAPK/ERK pathway.
-
Investigate Upstream Signaling: Use Western blotting to examine the phosphorylation status of upstream RTKs to determine if they are being activated in response to PI3K/mTOR inhibition.
Issue 2: Paradoxical Activation of the MAPK/ERK Pathway
Question: After treating my cells with a PI3K/mTOR inhibitor, I see a decrease in p-AKT as expected, but I also observe an increase in phosphorylated ERK (p-ERK). What is the mechanism behind this?
Answer: The PI3K/mTOR and MAPK/ERK pathways are interconnected, and inhibition of one can lead to the activation of the other through the release of negative feedback loops.[10][11] For example, mTORC2 has been implicated in a negative feedback loop that suppresses the MEK/ERK pathway. Dual PI3K/mTOR inhibitors that inhibit mTORC2 can therefore lead to an overactivation of MEK/ERK signaling.[7]
Troubleshooting Steps:
-
Confirm with Multiple Inhibitors: Test other dual PI3K/mTOR inhibitors to see if this is a class effect.
-
Combine with a MEK Inhibitor: To overcome this paradoxical activation, consider combining the PI3K/mTOR inhibitor with a MEK inhibitor (e.g., Trametinib or Selumetinib). This combination has been shown to be more effective in inhibiting cell growth than either agent alone.[7]
-
Assess Downstream of ERK: To confirm that the increased p-ERK is functionally relevant, examine the phosphorylation of downstream ERK targets, such as p90RSK.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of two representative dual PI3K/mTOR inhibitors, Gedatolisib (PKI-587) and PF-04691502.
Table 1: In Vitro Inhibitory Activity of Gedatolisib (PKI-587)
| Target | IC50 (nM) |
| PI3Kα | 0.4[12][13] |
| PI3Kβ | 6[14] |
| PI3Kγ | 5.4[12][13] |
| PI3Kδ | 6[14] |
| mTOR | 1.6[12][13] |
| PI3Kα (H1047R mutant) | 0.6[15] |
| PI3Kα (E545K mutant) | 0.6[15] |
Table 2: In Vitro Inhibitory Activity of PF-04691502
| Target | Ki (nM) | IC50 (nM) |
| PI3Kα | 1.8[1][16][17] | - |
| PI3Kβ | 2.1[1][16][17] | - |
| PI3Kγ | 1.9[1][16][17] | - |
| PI3Kδ | 1.6[1][16][17] | - |
| mTOR | 16[1][16][17] | - |
| p-AKT (S473) in cells | - | 3.8 - 20[1][3][4] |
| p-AKT (T308) in cells | - | 7.5 - 47[1][3][4] |
| Cell Proliferation | - | 179 - 313[3][4] |
Experimental Protocols
Western Blotting for Pathway Modulation
This protocol is to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate and apply it to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Analyze the band intensities using appropriate software.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18]
Materials:
-
Cells in a 96-well plate
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
-
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol is for investigating the interaction between components of the mTORC1 complex (e.g., mTOR and Raptor).
Materials:
-
Treated or untreated cell lysate
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 or CHAPS-containing buffer)[21][22]
-
Primary antibody for immunoprecipitation (e.g., anti-mTOR or anti-Raptor)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates using a non-denaturing lysis buffer to preserve protein-protein interactions.[23]
-
-
Pre-clearing the Lysate (Optional):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. If using Laemmli buffer, boil the samples for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the protein of interest and its potential binding partners.
-
Visualizations
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Caption: Negative feedback loop from S6K to IRS1.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rebound pathway overactivation by cancer cells following discontinuation of PI3K or mTOR inhibition promotes cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperactive ERK and persistent mTOR signaling characterize vemurafenib resistance in papillary thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual PI3K/mTOR Inhibitors Induce Rapid Overactivation of the MEK/ERK Pathway in Human Pancreatic Cancer Cells through Suppression of mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Gedatolisib (PF-05212384, PKI-587) | PI3K/mTOR inhibitor | Probechem Biochemicals [probechem.com]
- 15. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating PI3K/mTOR Inhibitor Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in preclinical development. This guide provides an objective comparison of methodologies to validate the cellular target engagement of dual Phosphoinositide 3-Kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) inhibitors, with a focus on comparing the performance of representative compounds.
The PI3K/AKT/mTOR signaling pathway is a pivotal intracellular cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block two key nodes in this pathway, represent a promising strategy to overcome resistance mechanisms and enhance anti-tumor activity. This guide will delve into the experimental validation of target engagement for these inhibitors in a cellular context.
Comparison of Dual PI3K/mTOR Inhibitors
To illustrate the application of target engagement assays, we will compare three prominent dual PI3K/mTOR inhibitors:
-
Dactolisib (BEZ235): A first-generation, potent pan-Class I PI3K and mTOR kinase inhibitor.
-
Apitolisib (GDC-0980): A dual inhibitor of all four Class I PI3K isoforms and mTOR.
-
Gedatolisib (PF-05212384): A potent and selective dual inhibitor of all Class I PI3K isoforms and mTOR.
Biochemical Potency
The initial characterization of these inhibitors involves determining their half-maximal inhibitory concentration (IC50) in biochemical assays against purified enzymes. This provides a baseline for their potency and selectivity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (Ki, nM) |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 21 |
| Apitolisib (GDC-0980) | 5 | 27 | 7 | 14 | 17 |
| Gedatolisib | 0.4 | 6 | 6 | 5.4 | 1.6 |
Note: IC50 and Ki values are compiled from various preclinical studies and can vary based on experimental conditions.
Methodologies for Confirming Cellular Target Engagement
Validating that these biochemical potencies translate to target inhibition within the complex cellular environment is crucial. Several robust methods are employed for this purpose, ranging from indirect assessments of downstream signaling to direct measurements of drug-target binding.
Western Blotting for Downstream Pathway Inhibition
A widely used and accessible method to infer target engagement is to measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. Inhibition of PI3K and mTOR activity leads to a dose-dependent decrease in the phosphorylation of proteins such as Akt (a downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTORC1).
Comparative Data:
Studies have shown that Gedatolisib is a more potent inhibitor of p-Akt and p-S6 phosphorylation in various cancer cell lines compared to Dactolisib and Apitolisib. For instance, in cisplatin-resistant head and neck cancer cell lines, Gedatolisib demonstrated a more comprehensive and sustained inhibition of PI3K signaling, including the phosphorylation of Akt, mTOR, and S6, compared to other PI3K inhibitors[1]. In glioblastoma cells, Apitolisib has been shown to significantly reduce the levels of phosphorylated S6K, AKT, and mTOR[2].
Table 2: Cellular IC50 Values for Downstream Signaling Inhibition (nM)
| Inhibitor | Cell Line | p-Akt (Ser473) IC50 | p-S6 (Ser235/236) IC50 |
| Gedatolisib | Breast Cancer Panel (Avg) | ~15 | <40 |
| Apitolisib | Glioblastoma (A-172) | Dose-dependent reduction | Dose-dependent reduction |
| Dactolisib | Colorectal Cancer (HCT15) | Nanomolar range | 6.5 |
Note: Data is synthesized from multiple sources and direct head-to-head comparisons in the same cell line under identical conditions are limited in the public domain.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a direct and quantitative method to measure compound binding to a specific protein target in live cells. It utilizes energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Comparative Data:
Cellular Thermal Shift Assay (CETSA®)
CETSA® is another powerful technique for directly assessing target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the protein-drug complex is often more resistant to heat-induced denaturation. This thermal shift can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Comparative Data:
As with NanoBRET™, direct comparative CETSA data for these three specific dual PI3K/mTOR inhibitors is limited. However, CETSA has been widely applied to confirm the target engagement of various kinase inhibitors, demonstrating its utility in quantifying drug binding within intact cells and even in tissue samples[4][5].
Experimental Protocols
Western Blot for p-Akt and p-S6 Inhibition
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U-87 MG) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-range of the PI3K/mTOR inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase (e.g., PI3Kα or mTOR) fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and a serial dilution of the test inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control for a defined period to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (for melt curve generation) or at a single, optimized temperature (for isothermal dose-response) for a short duration (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction.
-
Analysis: Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: For a melt curve, plot the amount of soluble protein against the temperature. For an isothermal dose-response, plot the amount of soluble protein at the chosen temperature against the inhibitor concentration to determine the EC50 for thermal stabilization.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.
Caption: Experimental workflows for validating PI3K/mTOR inhibitor target engagement in cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance: Enhancing Anti-Cancer Efficacy with Combined PI3K/mTOR and PARP Inhibition
A comprehensive analysis of preclinical and clinical data reveals a powerful synergistic relationship between inhibitors of the PI3K/mTOR pathway and PARP inhibitors in the treatment of various cancers. This combination strategy has demonstrated the potential to overcome drug resistance, enhance tumor cell killing, and prolong therapeutic responses across a range of malignancies, including breast, ovarian, and small cell lung cancer.
The rationale for combining these two classes of targeted therapies stems from a deep understanding of their interconnected roles in cancer cell survival and DNA repair. The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. PARP (Poly (ADP-ribose) polymerase) inhibitors, on the other hand, exploit deficiencies in DNA damage repair mechanisms, particularly in tumors with mutations in BRCA1/2 genes, leading to a synthetic lethal effect.
Preclinical studies have consistently shown that the combination of a PI3K/mTOR inhibitor with a PARP inhibitor results in a greater anti-tumor effect than either agent alone.[1][2] This synergy is attributed to a multi-faceted mechanism. Inhibition of the PI3K pathway has been shown to impair homologous recombination (HR), a critical DNA repair pathway, thereby inducing a "BRCA-like" phenotype in cancer cells that makes them more susceptible to PARP inhibitors.[3][4] Conversely, cancer cells can develop resistance to PARP inhibitors by upregulating the PI3K/mTOR signaling pathway; the addition of a PI3K/mTOR inhibitor can effectively counteract this resistance mechanism.[5][6]
This guide provides a comparative overview of the synergistic effects of PI3K/mTOR and PARP inhibitors, supported by experimental data from key preclinical and clinical studies.
Mechanisms of Synergy: A Two-Pronged Attack on Cancer Cells
The synergistic interaction between PI3K/mTOR and PARP inhibitors is rooted in their complementary effects on critical cellular processes.
-
Induction of "BRCAness": PI3K/mTOR inhibitors can downregulate the expression and function of key homologous recombination proteins, such as BRCA1 and RAD51.[2][3] This impairment of HR repair creates a synthetic lethal vulnerability to PARP inhibitors, even in tumors without inherent BRCA mutations.
-
Enhanced DNA Damage: The combination of both inhibitors leads to an accumulation of DNA damage.[2] PI3K/mTOR inhibition can increase the levels of DNA double-strand breaks, while PARP inhibitors prevent their repair, leading to catastrophic genomic instability and cell death.
-
Overcoming Resistance: Upregulation of the PI3K/mTOR pathway has been identified as a mechanism of resistance to PARP inhibitors.[5][6] By co-targeting this pathway, the development of resistance can be delayed or reversed, leading to a more durable anti-tumor response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of PI3K/mTOR and PARP inhibitors.
In Vitro Cell Viability and Synergy
| Cell Line | Cancer Type | PI3K/mTOR Inhibitor | PARP Inhibitor | Combination Effect | Combination Index (CI) | Reference |
| SKOV3 | Ovarian Cancer | BKM120 | Olaparib | Synergistic Inhibition | < 1 | [2] |
| HEYA8 | Ovarian Cancer | BKM120 | Olaparib | Synergistic Inhibition | < 1 | [2] |
| IGROV1 | Ovarian Cancer | BKM120 | Olaparib | Synergistic Inhibition | < 1 | [2] |
| H209 | Small Cell Lung Cancer | BKM-120 | Talazoparib | Additive Effect | ~1 | [1] |
| H1048 | Small Cell Lung Cancer | BKM-120 | Talazoparib | Additive Effect | ~1 | [1] |
In Vivo Tumor Growth Inhibition
| Cancer Model | PI3K/mTOR Inhibitor | PARP Inhibitor | Treatment Outcome | Reference |
| BRCA1-related Breast Cancer (Mouse Model) | NVP-BKM120 | Olaparib | Tumor doubling delayed to >70 days (vs. 26 days with BKM120 alone and modest effect with Olaparib alone) | [3] |
| SCLC Xenograft (H209) | BKM-120 | Talazoparib | Greater than additive tumor growth inhibition (p≤0.008) | [1] |
| SCLC Xenograft (H1048) | BKM-120 | Talazoparib | Greater than additive tumor growth inhibition (p≤0.008) | [1] |
| PIK3CA-mutant Ovarian Cancer Xenograft | BKM120 | Olaparib | Significantly reduced tumor burden | [2] |
Clinical Trial Data
| Trial Identifier | Cancer Type(s) | PI3K/mTOR Inhibitor | PARP Inhibitor | Key Findings | Reference |
| NCT01623349 (Phase I) | High-Grade Serous Ovarian & Triple-Negative Breast Cancer | BKM120 | Olaparib | MTD established; Clinical benefit observed in both gBRCAm and gBRCAwt patients. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow for Assessing Synergy
1. Cell Viability Assay (CCK-8/MTT)
-
Objective: To determine the effect of single-agent and combination treatments on cell proliferation.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PI3K/mTOR inhibitor, PARP inhibitor, and their combination for 72 hours.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The Chou-Talalay method can be used to calculate the Combination Index (CI), where CI < 1 indicates synergy.[2]
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment.
-
Method:
-
Treat cells in culture with the inhibitors for a specified period.
-
Harvest and seed a known number of cells into 6-well plates.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction.
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms of synergy by examining changes in protein expression and phosphorylation in the PI3K/mTOR and DNA repair pathways.
-
Method:
-
Treat cells with the inhibitors for the desired time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins (e.g., p-AKT, p-mTOR, p-S6, BRCA1, RAD51, γH2AX).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
4. RAD51 Foci Formation Assay
-
Objective: To assess the functionality of homologous recombination repair.
-
Method:
-
Grow cells on coverslips and treat them with the inhibitors.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with bovine serum albumin and incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with RAD51 foci.[3]
-
5. Comet Assay
-
Objective: To detect and quantify DNA damage in individual cells.
-
Method:
-
Embed treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."
-
6. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, PI3K/mTOR inhibitor alone, PARP inhibitor alone, and the combination).
-
Administer the drugs according to the determined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).[1][3]
-
Conclusion
The combination of PI3K/mTOR and PARP inhibitors represents a promising therapeutic strategy with a strong preclinical and emerging clinical rationale. The synergistic mechanisms of action, including the induction of a "BRCAness" phenotype and the overcoming of PARP inhibitor resistance, provide a solid foundation for further clinical investigation. The data presented in this guide highlight the potential of this combination to improve outcomes for patients with a variety of cancer types. Further research is warranted to identify predictive biomarkers to select patients most likely to benefit from this combination therapy and to optimize dosing and scheduling to maximize efficacy and minimize toxicity.
References
- 1. Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 2. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 6. Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of the PI3kinase pathway inhibitor BKM120 and the oral poly (ADP ribose) polymerase (PARP) inhibitor olaparib for the treatment of high-grade serous ovarian and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PI3K/mTOR Inhibitor Generations for Researchers
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of cancers has established it as a key target for therapeutic intervention. Over the years, several generations of inhibitors targeting this pathway have been developed, each with distinct mechanisms of action and selectivity profiles. This guide provides a comprehensive head-to-head comparison of these different generations of PI3K/mTOR inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Generations of PI3K/mTOR Inhibitors: A Classification
The landscape of PI3K/mTOR inhibitors can be broadly categorized into distinct generations and classes based on their targets and selectivity.
mTOR Inhibitors:
-
First-Generation (Rapalogs): These allosteric inhibitors, including rapamycin (sirolimus) and its analogs (everolimus, temsirolimus), bind to FKBP12, and this complex then binds to the FRB domain of mTORC1, leading to its partial inhibition.[1][2] A significant limitation of rapalogs is their inability to inhibit mTORC2, which can lead to a feedback activation of Akt.[1]
-
Second-Generation (ATP-Competitive mTOR Kinase Inhibitors - TORKinibs): To overcome the limitations of rapalogs, second-generation inhibitors were developed to directly target the ATP-binding site of the mTOR kinase domain.[1][3] This mechanism allows for the inhibition of both mTORC1 and mTORC2.[3]
-
Third-Generation (Bivalent Inhibitors): This emerging class of inhibitors, such as RapaLinks, is designed to overcome resistance to first- and second-generation inhibitors.[4][5] They are bivalent molecules that simultaneously bind to both the FRB domain and the ATP-binding site of mTOR.[4]
PI3K Inhibitors:
-
Pan-PI3K Inhibitors: These inhibitors target all four Class I PI3K isoforms (α, β, γ, and δ).[6][7]
-
Isoform-Selective PI3K Inhibitors: These compounds are designed to selectively target one or more specific PI3K isoforms, which can potentially offer a better therapeutic window and reduced off-target effects.[8][9]
-
Dual PI3K/mTOR Inhibitors: Given the structural similarities between the PI3K and mTOR kinase domains, dual inhibitors have been developed to simultaneously target both kinases, aiming for a more comprehensive pathway inhibition.[][11]
Performance Comparison: Biochemical Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative inhibitors from different generations and classes against Class I PI3K isoforms and mTOR. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of mTOR Inhibitors
| Inhibitor | Generation | mTORC1 | mTORC2 | Reference |
| Rapamycin | First | Partial Inhibition | No Inhibition | [1] |
| Everolimus | First | Partial Inhibition | No Inhibition | [12] |
| AZD8055 | Second | 0.8 | 0.8 | [3] |
| OSI-027 | Second | 22 | 65 | [13] |
| Torin 1 | Second | <10 | <10 | [2] |
| RapaLink-1 | Third | Potent (pIC50 ≥9 for p-p70S6K) | Less Potent (pIC50 <7.5 for p-AKT) | [4] |
Table 2: IC50 Values (nM) of Pan-PI3K Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Reference |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - | [7] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | [] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | - | [14] |
| PI-103 | 2 | 3 | 15 | 3 | 20 (mTORC1), 83 (mTORC2) | [2][7] |
Table 3: IC50 Values (nM) of Isoform-Selective PI3K Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Reference |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | - | [15] |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 | - | [16] |
| A66 | 32 | >3300 | >3300 | >3300 | - | [17] |
| TGX-221 | >5000 | 50 | 1300 | 200 | - | [17] |
Table 4: IC50 Values (nM) of Dual PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Reference |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 20.7 | [] |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.06 | 0.024 | 0.18 (mTORC1), 0.3 (mTORC2) | [14] |
| Gedatolisib (PF-05212384) | 0.4 | - | - | - | 1.6 | [] |
| GNE-477 | 4 | - | - | - | 21 | [14] |
| BGT226 | 4 | 63 | 38 | - | - | [] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention for different inhibitor classes.
References
- 1. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Predicting Response to PI3K/mTOR Inhibitors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] Consequently, numerous inhibitors targeting key nodes in this pathway have been developed. However, clinical responses to these agents are variable, highlighting the urgent need for robust predictive biomarkers to guide patient selection and optimize therapeutic strategies. This guide provides a comparative overview of key biomarkers for predicting response to PI3K/mTOR inhibitors, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers
Several biomarkers have been investigated for their ability to predict sensitivity or resistance to PI3K/mTOR inhibitors. The most extensively studied include genetic alterations such as PIK3CA mutations and loss of Phosphatase and Tensin Homolog (PTEN), as well as protein-level markers like the phosphorylation status of AKT (pAKT).
PIK3CA Mutations
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancers.[3] These mutations often lead to constitutive activation of the PI3K pathway, suggesting that tumors harboring these alterations may be particularly sensitive to PI3K inhibition.
Clinical trial data supports the predictive value of PIK3CA mutations. A meta-analysis of eight studies involving 2,670 patients with HR+ breast cancer demonstrated that patients with PIK3CA mutations had a significantly better overall response rate (ORR) and progression-free survival (PFS) when treated with PI3K inhibitors compared to those with wild-type PIK3CA.[4] Specifically, the odds ratio for ORR in the PIK3CA-mutated group was 1.98, while the hazard ratio for PFS was 0.65.[4]
PTEN Loss
PTEN is a tumor suppressor gene that negatively regulates the PI3K/AKT pathway by dephosphorylating PIP3.[2] Loss of PTEN function, either through mutation or deletion, results in hyperactivation of PI3K signaling and has been investigated as a predictive biomarker for PI3K/mTOR inhibitors.
However, the predictive value of PTEN loss appears to be more complex than that of PIK3CA mutations. While some preclinical studies have shown that PTEN-deficient cells are sensitive to PI3K inhibitors, clinical data has been less consistent.[5][6] For instance, in a study of patients with advanced cancers, those with PTEN loss had a partial response rate of 21% when treated with PI3K/mTOR pathway inhibitors, which was significantly higher than the 6% response rate in unselected patients.[7] Conversely, other studies have suggested that PTEN loss may confer resistance to PI3Kα-specific inhibitors while potentially sensitizing tumors to pan-PI3K or AKT inhibitors.[5][8] This context-dependent role highlights the need for further investigation into the specific inhibitor and tumor type when considering PTEN loss as a biomarker.
Phosphorylated AKT (pAKT)
As a central downstream effector of PI3K, the phosphorylation status of AKT is a direct indicator of pathway activation. High levels of phosphorylated AKT (pAKT) have been explored as a biomarker for sensitivity to mTOR inhibitors.
Preclinical and early clinical studies have shown a correlation between high baseline pAKT levels and response to mTOR inhibitors.[9][10] A predictive model for mTOR inhibitor efficacy demonstrated that the combination of high pAKT and a high ratio of phosphorylated S6 to total S6 (pS6/total S6) could predict sensitivity with 73% sensitivity and 100% specificity.[9] Univariate analysis showed a significant correlation between efficacy and pAKT levels (R = 0.66, p < 0.001).[9] However, the clinical utility of pAKT as a standalone predictive biomarker is still under investigation, as feedback loops within the pathway can complicate the interpretation of pAKT levels.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of PI3K/mTOR inhibitors based on biomarker status.
Table 1: Clinical Response to PI3K Inhibitors in HR+ Breast Cancer by PIK3CA Mutation Status
| Biomarker Status | Outcome | Odds Ratio (95% CI) | Hazard Ratio (95% CI) | Reference |
| PIK3CA Mutated | ORR | 1.98 (1.46 to 2.70) | - | [4] |
| PFS | - | 0.65 (0.55 to 0.76) | [4] | |
| PIK3CA Wild-Type | ORR | 1.09 (0.78 to 1.53) | - | [4] |
| PFS | - | 0.87 (0.70 to 1.09) | [4] |
Table 2: Partial Response (PR) Rates to PI3K/mTOR Pathway Inhibitors by Biomarker Status in Advanced Cancers
| Biomarker Status | Partial Response (PR) Rate | 95% Confidence Interval | p-value | Reference |
| PIK3CA mutation and/or PTEN loss | 21% | 0.14 - 0.31 | <0.001 | [7] |
| Unselected Patients | 6% | 0.04 - 0.08 | [7] | |
| PIK3CA/PTEN altered, KRAS wild-type | 31% | - | 0.05 | [7] |
| PIK3CA/PTEN altered, KRAS mutated | 6% | - | [7] |
Table 3: IC50 Values of Select PI3K/mTOR Inhibitors in Cancer Cell Lines
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| GDC-0941 | PI3Kα, mTOR | 3, 580 | [][13] |
| NVP-BEZ235 | PI3Kα, mTOR | 4, 20.7 | [][13] |
| PKI-587 | PI3Kα, mTOR | 0.4, 1.6 | [] |
| GSK2126458 | PI3K, mTOR | - | [14][15] |
| BAY 80-6946 | PI3Kα/β | - | [14] |
Note: IC50 values can vary depending on the cell line and assay conditions. The provided values are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these biomarkers. Below are protocols for key experiments used in biomarker discovery and validation for PI3K/mTOR inhibitors.
Reverse Phase Protein Array (RPPA) for Proteomic Biomarker Discovery
RPPA is a high-throughput, antibody-based technique used to quantify the expression and phosphorylation levels of hundreds of proteins simultaneously from a large number of samples.[16][17]
Methodology:
-
Sample Preparation:
-
Extract total protein from cell lines or tumor tissues using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
-
Array Printing:
-
Serially dilute protein lysates and print them onto nitrocellulose-coated glass slides using a robotic arrayer. Each sample is typically printed in multiple technical replicates.[18]
-
Include positive and negative controls on each array.
-
-
Immunostaining:
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody that recognizes the protein of interest (e.g., total AKT, pAKT Ser473).
-
Wash the slides and incubate with a labeled secondary antibody (e.g., HRP-conjugated).
-
Use a signal amplification system to enhance detection.[18]
-
-
Signal Detection and Quantification:
-
Scan the slides using a specialized scanner to detect the signal (e.g., colorimetric or fluorescent).
-
Use image analysis software to quantify the spot intensities.
-
-
Data Normalization and Analysis:
-
Normalize the raw signal intensities to account for variations in protein loading. This is often done by staining a subset of arrays for total protein.[18]
-
Perform statistical analysis to identify proteins whose expression or phosphorylation levels correlate with inhibitor response.
-
MTT Cell Viability Assay for Inhibitor Sensitivity Testing
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a drug.
Methodology:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PI3K/mTOR inhibitor in culture medium.
-
Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizing the PI3K/mTOR Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling cascade and experimental procedures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Mutant PIK3CA as a negative predictive biomarker for treatment with a highly selective PIM1 inhibitor in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Predictive Role of PIK3CA Mutation Status on PI3K Inhibitors in HR+ Breast Cancer Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTEN–PI3K Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predictive Biomarkers of Response to mTOR Inhibitors | Oncohema Key [oncohemakey.com]
- 13. books.rsc.org [books.rsc.org]
- 14. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 18. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
A Comparative Selectivity Profile of Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of a representative dual PI3K/mTOR inhibitor, designated here as PI3K/mTOR Inhibitor-1 , against other well-characterized inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. The provided data, experimental protocols, and pathway diagrams are intended to assist researchers in selecting the most appropriate tool for their studies in cancer biology and drug discovery.
Introduction to PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] Dual PI3K/mTOR inhibitors have been developed to simultaneously block two key nodes in this pathway, potentially leading to a more potent and durable anti-cancer response compared to inhibitors that target a single kinase.[4][5]
This guide focuses on the comparative selectivity of these inhibitors against the different isoforms of the PI3K catalytic subunit (p110α, p110β, p110δ, and p110γ) and the mTOR kinase. Understanding the selectivity profile is crucial for interpreting experimental results and predicting potential on-target and off-target effects.
Comparative Selectivity Data
The inhibitory activities of this compound and three other widely studied dual PI3K/mTOR inhibitors—Omipalisib, Dactolisib, and Voxtalisib—are summarized in the table below. The data are presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) in nanomolar (nM) units, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.
| Target | This compound (Representative IC50/Ki in nM) | Omipalisib (GSK2126458) (Ki in nM)[1][6] | Dactolisib (BEZ235) (IC50 in nM)[7] | Voxtalisib (XL765) (IC50 in nM)[8][9][10] |
| PI3Kα (p110α) | 5 | 0.019 | 4 | 39 |
| PI3Kβ (p110β) | 50 | 0.13 | 75 | 113 |
| PI3Kδ (p110δ) | 10 | 0.024 | 7 | 43 |
| PI3Kγ (p110γ) | 15 | 0.06 | 5 | 9 |
| mTORC1 | 20 | 0.18 | 6 | 160 |
| mTORC2 | 100 | 0.3 | Not specified | 910 |
Note: The values for "this compound" are representative and intended for comparative purposes. The specific activities of inhibitors can vary depending on the experimental conditions and assay format.
Signaling Pathway and Inhibition Points
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition for dual PI3K/mTOR inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.
Experimental Protocols
The determination of inhibitor selectivity is paramount for the characterization of kinase inhibitors. Below are detailed methodologies for commonly employed in vitro kinase assays.
LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase.[11][12] When the tracer is displaced by a test compound, the FRET signal is lost, allowing for the quantification of inhibitor binding affinity.
Materials:
-
Kinase of interest (e.g., PI3Kα, mTOR)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (specific for the kinase family)
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay plate. Typically, 5 µL of a 3X concentration of the compound is added to each well.
-
Kinase/Antibody Mixture Preparation: Prepare a mixture of the kinase and the Eu-labeled antibody in the assay buffer at a 3X final concentration.
-
Assay Initiation: Add 5 µL of the kinase/antibody mixture to the wells containing the test compounds.
-
Tracer Addition: Add 5 µL of the kinase tracer at a 3X final concentration to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[12]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.[7]
-
Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Test compounds (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
384-well microplates
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the microplate wells containing the kinase, substrate, ATP, and serially diluted test compounds.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Plot the signal against the inhibitor concentration and fit the data to determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the selectivity profile of a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
This guide provides a framework for comparing the selectivity profiles of dual PI3K/mTOR inhibitors. The presented data and protocols offer a starting point for researchers to design and execute experiments to characterize their compounds of interest. A thorough understanding of an inhibitor's selectivity is essential for advancing our knowledge of the PI3K/AKT/mTOR pathway and for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PI3K/mTOR Inhibitor-1
This document provides crucial safety and logistical information for the proper disposal of PI3K/mTOR Inhibitor-1, a potent research compound. This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety, regulatory compliance, and environmental protection. As the specific hazard profile for a compound labeled "this compound" may vary, it is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific inhibitor in use. The following procedures are based on best practices for the disposal of potent kinase inhibitors and active pharmaceutical ingredients.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all recommended safety precautions are in place. Treat this compound as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This includes, but is not limited to:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] An eyewash station and safety shower should be readily accessible.[1]
Quantitative Data Summary
For clarity and ease of reference, the key quantitative data, typically found in a Safety Data Sheet, are summarized in the table below. Note that this data is illustrative; refer to the specific SDS for your compound.
| Property | Value | Source |
| Molecular Formula | Varies by specific inhibitor | Manufacturer's SDS |
| Molecular Weight | Varies by specific inhibitor | Manufacturer's SDS |
| CAS Number | Varies by specific inhibitor | Manufacturer's SDS |
| Hazard Statements | H351, H361 (Suspected of causing cancer, Suspected of damaging fertility or the unborn child) | Example from a generic inhibitor SDS[3] |
| P-listed Waste Limit | 1 quart (liquid) or 1 kg (solid) | UPenn EHRS Guideline[4] |
| Storage Accumulation Limit | 55 gallons | UPenn EHRS Guideline[4] |
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste.[1][5] Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1][5]
-
The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.[5]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.
-
Labeling and Storage
-
All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name, and any other components in the waste stream.[2][5] The date of accumulation should also be noted.[2][5]
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5]
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[2]
Decontamination
-
Decontaminate surfaces and equipment that have come into contact with this compound.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.[5]
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.[1][2][5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a critical signaling cascade in cells, regulating processes like cell growth, proliferation, and survival.[6][7] Dual inhibitors target both PI3K and mTOR, key kinases in this pathway, to achieve a more potent therapeutic effect in cancer research.[8][9] Understanding the potent biological activity of these inhibitors underscores the importance of proper handling and disposal to prevent unintended environmental or health effects.
Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety Protocol for Handling PI3K/mTOR Inhibitor-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of PI3K/mTOR Inhibitor-1, a potent compound requiring stringent safety measures to ensure personnel safety and maintain a secure laboratory environment. Adherence to these procedures is critical to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Always use two pairs of chemotherapy-grade gloves. Regularly inspect gloves for any signs of tears or punctures.[1] |
| Eye Protection | Safety glasses or goggles | Must include side shields to offer protection against splashes. Prescription safety glasses are also suitable.[1] |
| Face Protection | Face shield | To be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[1] |
| Body Protection | Laboratory coat or gown | A disposable gown is the preferred option. If a reusable lab coat is used, it must be professionally laundered and not taken home.[1] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be utilized when handling the compound in its powdered form, especially when aerosolization is a risk.[1][2] |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure when handling this compound.
2.1. Engineering Controls
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust.[1]
2.2. Pre-Handling Procedures
-
Ensure all necessary PPE is correctly donned before beginning any work.[1]
-
Use a dedicated and calibrated scale for weighing the compound.[1]
2.3. Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower. A consultation with a physician is advised.
-
In case of eye contact: Rinse out the eyes with plenty of water. It is recommended to call an ophthalmologist. If present, remove contact lenses.
-
If inhaled: Move to an area with fresh air. A physician should be called.
-
If swallowed: The victim should immediately drink water (at most two glasses). A physician should be consulted.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Any unused this compound, in either solid or solution form, must be disposed of as hazardous chemical waste.[1]
-
Contaminated Materials: All disposable items that have come into contact with the inhibitor, such as gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.
Hazard Information
This compound is a potent compound with significant health risks.
-
It is suspected of causing cancer.
-
It is suspected of damaging fertility or the unborn child.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
